molecular formula C19H16N2O2S B13660881 JNK-IN-21

JNK-IN-21

カタログ番号: B13660881
分子量: 336.4 g/mol
InChIキー: YYXUXBGOPPLOIM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

JNK-IN-21 is a useful research compound. Its molecular formula is C19H16N2O2S and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C19H16N2O2S

分子量

336.4 g/mol

IUPAC名

2-[[2-(4-phenylphenyl)acetyl]amino]thiophene-3-carboxamide

InChI

InChI=1S/C19H16N2O2S/c20-18(23)16-10-11-24-19(16)21-17(22)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-11H,12H2,(H2,20,23)(H,21,22)

InChIキー

YYXUXBGOPPLOIM-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=C(C=CS3)C(=O)N

製品の起源

United States

Foundational & Exploratory

The Enigmatic Profile of JNK-IN-21: A Search for a Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and chemical databases, detailed information regarding the specific c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-21, remains elusive. This lack of data precludes the creation of an in-depth technical guide on its mechanism of action, as critical details regarding its biochemical and cellular activity are not publicly documented.

While vendor information identifies this compound, also referred to as Compound 62, as a JNK-1 inhibitor, essential quantitative data, such as IC50 or Ki values, which are fundamental for characterizing the potency and affinity of an inhibitor, are not provided[1]. Furthermore, there is no available information to classify its mechanism of inhibition—whether it is ATP-competitive, non-competitive, or irreversible—nor are there any published studies detailing its selectivity profile across the broader human kinome.

The JNK signaling pathway is a critical regulator of numerous cellular processes, including inflammation, apoptosis, and cell proliferation.[2][3] As such, JNK inhibitors are of significant interest to researchers in various fields, from oncology to neurodegenerative diseases.[2][4] The pathway is a complex cascade involving multiple upstream kinases (MAP3Ks and MAP2Ks) that converge to activate the three JNK isoforms: JNK1, JNK2, and JNK3. These isoforms can have distinct and sometimes opposing roles in cellular signaling, making the development of isoform-selective inhibitors a key goal in the field.

In the absence of specific data for this compound, a generalized overview of JNK inhibition can be presented. JNK inhibitors can be broadly categorized based on their mechanism of action. The majority are ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of the kinase. Others may function through different mechanisms, such as allosteric inhibition or by disrupting the interaction between JNK and its scaffolding proteins, like JIP1 (JNK-interacting protein-1).

A complete understanding of a specific inhibitor like this compound would necessitate a series of standard biochemical and cell-based assays.

Standard Experimental Workflow for Characterizing a Novel JNK Inhibitor

To elucidate the mechanism of action of a novel JNK inhibitor, a typical experimental workflow would be as follows:

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_start Recombinant JNK Protein kinase_assay In Vitro Kinase Assay (e.g., TR-FRET, FP) biochem_start->kinase_assay ic50 Determine IC50 Values (JNK1, JNK2, JNK3) kinase_assay->ic50 selectivity Kinome-wide Selectivity Profiling ic50->selectivity moa Mechanism of Action Studies (e.g., ATP Competition) ic50->moa cell_start Cell Line Treatment with Inhibitor selectivity->cell_start Proceed if potent and selective western_blot Western Blot for p-c-Jun Levels cell_start->western_blot target_engagement Target Engagement Assay (e.g., CETSA) cell_start->target_engagement downstream Downstream Pathway Analysis (e.g., Apoptosis, Cytokine Production) western_blot->downstream JNK_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K activates MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K phosphorylates JNK JNK (JNK1/2/3) MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Complex cJun->AP1 forms Cellular_Response Cellular Responses (Apoptosis, Inflammation, Proliferation) AP1->Cellular_Response regulates gene transcription for JNK_IN_21 This compound JNK_IN_21->JNK inhibits

References

In-depth Technical Guide: The Non-ATP Site JNK Inhibitor JNK-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of JNK-IN-21, a targeted inhibitor of the c-Jun N-terminal kinase, for researchers, scientists, and drug development professionals.

Introduction

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and osmotic shock. The JNK signaling pathway is implicated in a wide array of physiological and pathological processes, ranging from apoptosis and inflammation to neurodegenerative diseases and cancer. Consequently, the development of potent and selective JNK inhibitors has been a significant focus of therapeutic research. While many inhibitors target the highly conserved ATP-binding site of kinases, this can lead to off-target effects and a lack of selectivity. A more recent and promising approach involves the development of inhibitors that bind to non-ATP competitive sites, offering the potential for greater specificity. This guide focuses on this compound, a non-ATP site inhibitor of JNK.

Core Concepts of JNK Inhibition

The JNK signaling cascade involves a three-tiered system of kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the JNK MAP kinase itself. Upon activation by upstream stimuli, JNKs phosphorylate a range of substrate proteins, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in various cellular processes.

Inhibition of the JNK pathway can be achieved through several mechanisms:

  • ATP-Competitive Inhibition: Small molecules that bind to the ATP pocket of JNK, preventing the binding of ATP and thus inhibiting the phosphotransferase reaction.

  • Non-ATP Site (Allosteric) Inhibition: Inhibitors that bind to a site on the kinase distinct from the ATP-binding pocket. This can induce a conformational change in the enzyme that prevents its activation or substrate binding.

  • Substrate-Competitive Inhibition: Molecules that compete with the protein substrate for binding to the kinase's docking site.

Non-ATP site inhibitors, such as this compound, are of particular interest due to their potential for higher selectivity among the closely related JNK isoforms (JNK1, JNK2, and JNK3) and across the broader human kinome.

This compound: A Profile

This compound has been identified as an inhibitor of JNK1.[1] As a non-ATP site inhibitor, its mechanism of action is presumed to involve binding to an allosteric site on the JNK1 protein, thereby preventing its catalytic activity. This mode of inhibition is advantageous for achieving isoform selectivity and reducing the likelihood of off-target effects that are common with ATP-competitive inhibitors.

Quantitative Data Summary

A thorough review of publicly available data did not yield specific quantitative metrics such as IC50, Ki, or other binding affinity values for this compound. This information is crucial for a detailed understanding of its potency and for comparing it with other JNK inhibitors. The available information identifies it as "Compound 62" and a "JNK-1 inhibitor" without providing further biochemical or cellular characterization data.[1]

Signaling Pathway Context

This compound, by inhibiting JNK1, is expected to modulate the downstream effects of the JNK signaling pathway. The canonical JNK pathway is initiated by various stress stimuli, leading to the activation of a MAPKKK (e.g., MEKK1, ASK1) which then phosphorylates and activates a MAPKK (MKK4 or MKK7). These MAPKKs, in turn, dually phosphorylate a threonine and a tyrosine residue in the activation loop of JNK, leading to its activation. Activated JNK then phosphorylates its substrates, most notably the transcription factor c-Jun.

Below is a diagram illustrating the canonical JNK signaling pathway and the putative point of inhibition by this compound.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Signals Stress Signals MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress Signals->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK phosphorylates JNK1 JNK1 MAPKK->JNK1 phosphorylates cJun c-Jun JNK1->cJun phosphorylates Cellular_Response Cellular Response (Apoptosis, Inflammation, etc.) cJun->Cellular_Response regulates gene expression JNK_IN_21 This compound JNK_IN_21->JNK1 inhibits

JNK Signaling Pathway and this compound Inhibition

Experimental Protocols

Detailed experimental protocols for the characterization and use of this compound are not currently available in the public domain. However, a general workflow for evaluating a novel JNK inhibitor would typically involve the following assays:

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified JNK1.

Methodology:

  • Reagents and Materials:

    • Recombinant human JNK1 enzyme.

    • JNK substrate (e.g., recombinant c-Jun or a peptide substrate like GST-c-Jun (1-79)).

    • ATP (with [γ-³²P]ATP for radiometric assays or unlabeled ATP for antibody-based detection).

    • This compound at various concentrations.

    • Kinase assay buffer.

    • 96-well plates.

    • Phosphorimager or Western blotting equipment.

  • Procedure (Radiometric):

    • Prepare a reaction mixture containing kinase buffer, recombinant JNK1, and the JNK substrate in each well of a 96-well plate.

    • Add this compound at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a phosphorimager.

    • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Cellular Assay: Inhibition of c-Jun Phosphorylation

Objective: To assess the ability of this compound to inhibit JNK1 activity within a cellular context.

Methodology:

  • Reagents and Materials:

    • A suitable cell line (e.g., HeLa or HEK293 cells).

    • JNK activator (e.g., anisomycin or UV radiation).

    • This compound at various concentrations.

    • Cell lysis buffer.

    • Antibodies: anti-phospho-c-Jun (Ser63), anti-total-c-Jun, and a loading control (e.g., anti-GAPDH).

    • SDS-PAGE and Western blotting equipment.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with a JNK activator (e.g., anisomycin) for a short period (e.g., 30 minutes).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Resolve equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibodies (anti-phospho-c-Jun, anti-total-c-Jun, anti-GAPDH).

    • Incubate with the appropriate secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the extent of c-Jun phosphorylation inhibition.

The following diagram outlines a typical experimental workflow for inhibitor characterization.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization Kinase_Assay Biochemical Kinase Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Treatment Cell Treatment with Inhibitor and Activator Western_Blot Western Blot for p-c-Jun Cell_Treatment->Western_Blot EC50_Determination Cellular EC50 Determination Western_Blot->EC50_Determination JNK_IN_21 This compound JNK_IN_21->Kinase_Assay JNK_IN_21->Cell_Treatment

Workflow for JNK Inhibitor Characterization

Conclusion and Future Directions

This compound is identified as a non-ATP site inhibitor of JNK1. This class of inhibitors holds significant promise for the development of selective therapeutics targeting the JNK signaling pathway. However, the publicly available information on this compound is currently very limited. To fully understand its potential, further studies are required to:

  • Elucidate its precise binding site on JNK1 through structural biology studies (e.g., X-ray crystallography or cryo-EM).

  • Determine its in vitro potency (IC50) against all JNK isoforms and a broad panel of other kinases to establish its selectivity profile.

  • Characterize its cellular activity (EC50) and its effects on downstream signaling events.

  • Evaluate its pharmacokinetic and pharmacodynamic properties in preclinical in vivo models of diseases where JNK1 is implicated, such as inflammatory disorders or certain cancers.

The generation of this data will be essential to validate this compound as a valuable research tool and to assess its potential as a lead compound for drug development.

References

Allosteric Modulation of JNK1 by JNK-IN-21: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Investigation Report: Compound JNK-IN-21

Extensive searches of publicly available scientific literature and databases have been conducted to gather information regarding the allosteric modulation of c-Jun N-terminal kinase 1 (JNK1) by a compound designated as this compound. Despite a comprehensive search strategy, no specific data, experimental protocols, or publications directly referencing "this compound" have been identified.

This suggests that "this compound" may be an internal compound designation not yet disclosed in the public domain, a very recent discovery that has not been published, or potentially an incorrect identifier.

Therefore, this guide will proceed by providing a detailed overview of the principles of allosteric modulation of JNK1, utilizing data and protocols from well-characterized allosteric JNK inhibitors as illustrative examples. This will serve as a foundational document for understanding the mechanisms and experimental approaches relevant to the study of novel allosteric JNK1 modulators.

Introduction to JNK1 and Allosteric Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are key players in cellular responses to stress signals, regulating processes such as inflammation, apoptosis, and cell differentiation.[1][2][3] The JNK family consists of three isoforms (JNK1, JNK2, and JNK3) encoded by three separate genes, with further diversity arising from alternative splicing.[1][4] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is found predominantly in the brain, heart, and testes.

Traditional kinase inhibitors are often ATP-competitive, targeting the highly conserved ATP-binding pocket. This can lead to challenges in achieving selectivity against other kinases. Allosteric inhibitors, in contrast, bind to a site on the kinase that is distinct from the ATP-binding pocket. This binding event induces a conformational change in the protein that modulates its activity. Allosteric sites are generally less conserved than ATP-binding sites, offering the potential for developing highly selective inhibitors.

For JNK1, a key allosteric site is the D-recruitment site (DRS), which is utilized by interacting proteins such as scaffold proteins (e.g., JIP1), upstream kinases (e.g., MKK4 and MKK7), and downstream substrates. Modulation of this site can influence the conformation of the ATP-binding pocket and the phosphorylation state of the activation loop, thereby regulating JNK1 activity.

The JNK1 Signaling Pathway and Points of Allosteric Intervention

The JNK signaling cascade is a multi-tiered pathway. It is typically initiated by cellular stress or cytokine signaling, leading to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), MKK4 or MKK7. These MAP2Ks then dually phosphorylate JNK1 on threonine and tyrosine residues within its activation loop, leading to its activation. Activated JNK1 can then phosphorylate a variety of transcription factors, such as c-Jun, leading to changes in gene expression.

Allosteric inhibitors can intervene at several points in this pathway. By binding to the D-recruitment site on JNK1, an allosteric inhibitor can:

  • Prevent the binding of upstream activating kinases (MKK4/MKK7).

  • Inhibit the interaction with scaffold proteins like JIP1, which are crucial for efficient signal transduction.

  • Block the binding of downstream substrates.

  • Induce a conformational change that renders the kinase in an inactive state, incapable of binding ATP or phosphorylating substrates effectively.

Below is a generalized representation of the JNK1 signaling pathway and the potential site of action for an allosteric inhibitor.

JNK1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MLK) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 phosphorylates JNK1 JNK1 MKK4_7->JNK1 phosphorylates cJun c-Jun JNK1->cJun phosphorylates Gene Gene Expression (Apoptosis, Inflammation) cJun->Gene regulates Inhibitor Allosteric Inhibitor (e.g., this compound) Inhibitor->JNK1 inhibits

Caption: A simplified diagram of the JNK1 signaling cascade.

Quantitative Data for Characterized JNK Allosteric Modulators

While no data is available for this compound, the following table summarizes quantitative data for other known JNK inhibitors that act allosterically or at sites other than the ATP pocket. This data is provided to illustrate the typical potency and selectivity profiles of such compounds.

CompoundTarget(s)Assay TypeIC50 / KdSelectivity NotesReference
pepJIP1 JNK1Isothermal Titration Calorimetry (ITC)Kd = 0.42 µMSelective for JNK over p38 and ERK
BI-78D3 JNK1/2Isothermal Titration Calorimetry (ITC)Kd = 0.28 µM (for JNK2)Substrate-competitive inhibitor
IQ-1 JNKsCytokine Production Assay (LPS-stimulated)IC50 = 0.25 µM (TNF-α)Also inhibits other kinases at higher concentrations
IQ-3 JNK3 > JNK1/2Kinase Binding AssayKd = 66 nM (JNK3)Specific inhibitor of the JNK family

Experimental Protocols for Characterizing Allosteric JNK1 Inhibitors

The following are detailed, generalized protocols for key experiments used to characterize allosteric JNK1 inhibitors. These protocols are based on methodologies reported in the literature for similar compounds.

JNK1 Kinase Activity Assay (Radiometric Filter Binding Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by JNK1.

Materials:

  • Active recombinant JNK1 enzyme

  • GST-c-Jun (1-79) substrate

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP

  • Test compound (e.g., this compound) dissolved in DMSO

  • Phosphocellulose filter plates

  • Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, GST-c-Jun substrate, and active JNK1 enzyme.

  • Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated GST-c-Jun will bind to the filter.

  • Wash the filter plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and add a scintillant.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reaction Mix (JNK1, GST-c-Jun, Buffer) B Add Test Compound (e.g., this compound) A->B C Initiate Reaction (Add [γ-³²P]ATP) B->C D Incubate at 30°C C->D E Stop Reaction (Add Phosphoric Acid) D->E F Transfer to Filter Plate E->F G Wash Plate F->G H Measure Radioactivity G->H I Calculate IC50 H->I

Caption: Workflow for a radiometric JNK1 kinase activity assay.

JNK1 Binding Assay (Fluorescence Polarization)

This assay directly measures the binding of a fluorescently labeled ligand to JNK1 and can be used in a competition format to determine the binding affinity of an unlabeled test compound.

Materials:

  • Recombinant JNK1 protein

  • Fluorescently labeled tracer that binds to the allosteric site of JNK1

  • Binding assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Add the binding assay buffer to the wells of a 384-well plate.

  • Add the test compound at various concentrations. Include a DMSO-only control.

  • Add the fluorescently labeled tracer to all wells at a fixed concentration.

  • Add the JNK1 protein to initiate the binding reaction.

  • Incubate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

  • Measure the fluorescence polarization in each well using a plate reader.

  • The displacement of the fluorescent tracer by the test compound will result in a decrease in fluorescence polarization.

  • Calculate the Ki or IC50 value by fitting the competition data to a suitable binding model.

Cellular Assay for JNK1 Inhibition (Western Blotting for Phospho-c-Jun)

This assay assesses the ability of a compound to inhibit JNK1 activity within a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.

Materials:

  • Cell line (e.g., HeLa or HEK293)

  • Cell culture medium and supplements

  • JNK activator (e.g., Anisomycin or UV radiation)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total-c-Jun, anti-JNK1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a JNK activator (e.g., Anisomycin) for a short period (e.g., 30 minutes) to induce JNK1 activity and c-Jun phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against phospho-c-Jun.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total c-Jun, JNK1, and a loading control (e.g., β-actin) to ensure equal protein loading and to confirm that the inhibitor does not affect total protein levels.

  • Quantify the band intensities to determine the dose-dependent inhibition of c-Jun phosphorylation.

Cellular_Assay_Workflow A Seed and Culture Cells B Pre-treat with Test Compound A->B C Stimulate with JNK Activator B->C D Lyse Cells C->D E Western Blot for p-c-Jun & Controls D->E F Quantify Inhibition E->F

Caption: Workflow for a cellular assay of JNK1 inhibition.

Mechanism of Allosteric Inhibition of JNK1

The binding of an allosteric inhibitor to the D-recruitment site of JNK1 can induce a series of conformational changes that lead to inhibition. Structural studies of JNK1 in complex with the JIP1 peptide (pepJIP1) have provided insights into this mechanism. Binding of pepJIP1 to the docking groove induces a hinge motion between the N- and C-terminal domains of JNK1. This movement distorts the ATP-binding cleft, thereby reducing the affinity of the kinase for ATP and inhibiting its catalytic activity. A similar mechanism is likely employed by small-molecule allosteric inhibitors that target this site.

The diagram below illustrates the logical relationship of how an allosteric inhibitor can affect JNK1 function.

Allosteric_Inhibition_Mechanism Inhibitor Allosteric Inhibitor DRS Binds to D-Recruitment Site Inhibitor->DRS Conformation Induces Conformational Change in JNK1 DRS->Conformation ATP_Pocket Distorts ATP- Binding Pocket Conformation->ATP_Pocket Substrate_Binding Prevents Substrate/ Activator Binding Conformation->Substrate_Binding Activity Inhibition of Kinase Activity ATP_Pocket->Activity Substrate_Binding->Activity

References

An In-depth Technical Guide to the Binding of Covalent Inhibitors to Inactive JNK1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for a specific compound designated "JNK-IN-21" did not yield any publically available scientific literature or data. Therefore, this guide will focus on the well-characterized, structurally related class of covalent inhibitors that bind to the inactive conformation of c-Jun N-terminal kinase 1 (JNK1). The principles, experimental methodologies, and data presented here are based on representative molecules from this class, such as JNK-IN-8, and serve as a comprehensive technical framework for understanding this mode of inhibition.

This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of JNK1 inhibition.

Introduction to JNK Signaling and Covalent Inhibition

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress stimuli, including cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling cascade is implicated in a wide array of physiological and pathological processes, from neuronal function and immune responses to cancer and inflammatory diseases.[2][3] There are three main JNK genes (JNK1, JNK2, and JNK3) that produce at least ten different protein isoforms through alternative splicing.[4] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is found predominantly in the brain, heart, and testes.[4]

Activation of JNKs occurs via a three-tiered kinase cascade, culminating in the dual phosphorylation of threonine and tyrosine residues within a conserved TPY motif in the activation loop by the upstream kinases MKK4 and MKK7. Once activated, JNKs phosphorylate a variety of downstream substrates, including the transcription factor c-Jun, leading to the regulation of gene expression and subsequent cellular responses like apoptosis, inflammation, and proliferation.

Targeting JNKs with small molecule inhibitors has been a major focus of drug discovery efforts. Covalent inhibitors, which form a permanent bond with their target protein, offer potential advantages in terms of potency and duration of action. A particularly interesting class of covalent JNK inhibitors are those that bind to the inactive, or "DFG-out," conformation of the kinase. This approach can offer enhanced selectivity by exploiting a less conserved pocket compared to the highly conserved ATP-binding site of active kinases.

Mechanism of Covalent Inhibition of Inactive JNK1

The covalent inhibitors discussed in this guide are designed to target a non-catalytic cysteine residue located near the ATP-binding pocket of JNK. In the case of JNK1, this is typically Cys116. These inhibitors generally consist of a scaffold that recognizes the inactive conformation of the kinase and a reactive electrophilic group, often an acrylamide, that forms a covalent bond with the thiol group of the cysteine.

The binding process can be conceptualized as a two-step mechanism:

  • Reversible Binding: The inhibitor initially binds non-covalently to a hydrophobic pocket in the inactive JNK1. This binding is driven by shape complementarity and non-covalent interactions such as hydrogen bonds and van der Waals forces.

  • Covalent Bond Formation: Once the inhibitor is correctly oriented within the binding pocket, the electrophilic warhead is positioned in close proximity to the target cysteine residue, facilitating a Michael addition reaction. This results in the formation of an irreversible covalent bond.

This covalent modification locks the kinase in an inactive state, preventing it from adopting the active conformation required for ATP binding and catalysis.

Quantitative Data on Covalent JNK Inhibitor Binding

The following table summarizes the inhibitory potencies of a representative covalent JNK inhibitor, JNK-IN-8, against the three JNK isoforms.

InhibitorTargetIC50 (nM)Assay TypeReference
JNK-IN-8JNK14.7Kinase Assay
JNK-IN-8JNK218.7Kinase Assay
JNK-IN-8JNK31Kinase Assay

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Protein Expression and Purification of JNK1

Recombinant human JNK1 can be expressed in E. coli and purified for use in binding and activity assays.

  • Expression: A plasmid encoding for human JNK1, often with an N-terminal affinity tag (e.g., 6x-His or GST), is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Cell Culture and Induction: The bacteria are grown in a rich medium (e.g., LB broth) at 37°C to an optimal density (OD600 of ~0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase I, and protease inhibitors. The cells are then lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).

  • Purification: The column is washed extensively to remove non-specifically bound proteins. The JNK1 protein is then eluted using a specific competitor (e.g., imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

  • Further Purification: The eluted protein may be further purified by size-exclusion chromatography to remove aggregates and ensure a homogenous protein preparation. The purity of the protein is assessed by SDS-PAGE.

In Vitro Kinase Activity Assay

The inhibitory activity of compounds against JNK1 can be determined using an in vitro kinase assay.

  • Reaction Mixture: A reaction mixture is prepared in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The mixture contains purified inactive JNK1, a JNK substrate (e.g., a peptide derived from c-Jun or ATF2), and ATP.

  • Inhibitor Addition: The test compound, serially diluted in DMSO, is added to the reaction mixture. A DMSO-only control is included.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods:

    • Radioactive Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate by autoradiography or scintillation counting.

    • Antibody-Based Detection (e.g., ELISA or TR-FRET): Using a phospho-specific antibody that recognizes the phosphorylated substrate. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a europium-labeled anti-tag antibody (recognizing a tag on the kinase) and an Alexa Fluor 647-conjugated tracer that binds to the kinase are used. Inhibition is measured by the displacement of the tracer, leading to a decrease in the FRET signal.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of inhibitor binding to JNK1.

  • Sample Preparation: Purified inactive JNK1 is dialyzed extensively against the ITC buffer. The inhibitor is dissolved in the same dialysis buffer.

  • ITC Experiment: The JNK1 solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.

  • Titration: A series of small injections of the inhibitor solution are made into the JNK1 solution. The heat change associated with each injection is measured.

  • Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of inhibitor to protein) is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

X-ray Crystallography

Determining the co-crystal structure of an inhibitor bound to JNK1 provides invaluable insights into the binding mode at an atomic level.

  • Protein Crystallization: Purified inactive JNK1 is concentrated and mixed with a crystallization solution containing precipitants (e.g., polyethylene glycol), buffers, and salts. The mixture is set up for crystallization using methods like sitting-drop or hanging-drop vapor diffusion.

  • Co-crystallization or Soaking: The inhibitor can be introduced either by co-crystallizing it with JNK1 or by soaking pre-formed JNK1 crystals in a solution containing the inhibitor.

  • X-ray Diffraction: The protein-inhibitor complex crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The diffraction pattern is collected.

  • Structure Determination: The diffraction data is processed, and the three-dimensional electron density map is calculated. The atomic model of the JNK1-inhibitor complex is then built into the electron density map and refined.

Visualizations

JNK Signaling Pathway

JNK_Signaling_Pathway cluster_activation JNK Activation Cascade cluster_inhibition Inhibition Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAPKKK (e.g., ASK1, MLK) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 P JNK1 Inactive JNK1 MKK4_7->JNK1 P Active_JNK1 Active JNK1 (Phosphorylated) JNK1->Active_JNK1 Inactive_Complex Inactive JNK1-Inhibitor (Covalent Complex) cJun c-Jun Active_JNK1->cJun P Phospho_cJun Phospho-c-Jun cJun->Phospho_cJun Gene_Expression Gene Expression (Apoptosis, Inflammation) Phospho_cJun->Gene_Expression Inhibitor Covalent Inhibitor (e.g., JNK-IN-8) Inhibitor->JNK1 Covalent Binding

Caption: The JNK signaling cascade and the point of intervention by a covalent inhibitor targeting inactive JNK1.

Experimental Workflow for Inhibitor Characterization

Inhibitor_Characterization_Workflow Start Start: Synthesize Covalent Inhibitor Protein_Prep Express & Purify Inactive JNK1 Start->Protein_Prep Kinase_Assay In Vitro Kinase Assay (Determine IC50) Protein_Prep->Kinase_Assay Binding_Assay Biophysical Binding Assay (e.g., ITC to determine Kd) Protein_Prep->Binding_Assay Crystallography X-ray Crystallography (Determine Co-crystal Structure) Protein_Prep->Crystallography Cell_Assay Cell-Based Assays (Target Engagement & Pathway Inhibition) Kinase_Assay->Cell_Assay Binding_Assay->Cell_Assay Crystallography->Cell_Assay End End: Characterized Inhibitor Cell_Assay->End

Caption: A typical experimental workflow for the characterization of a novel covalent JNK1 inhibitor.

Logical Relationship of Covalent Binding

Covalent_Binding_Mechanism JNK1 Inactive JNK1 + Inhibitor Reversible_Complex Reversible JNK1::Inhibitor Complex JNK1->Reversible_Complex k_on / k_off (Reversible Binding) Covalent_Complex Covalent JNK1-Inhibitor Adduct Reversible_Complex->Covalent_Complex k_inact (Covalent Bond Formation)

Caption: The two-step mechanism of covalent inhibitor binding to inactive JNK1.

References

JNK-IN-21: An In-Depth Technical Guide to a Covalent Probe for JNK Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including inflammation, apoptosis, cell proliferation, and differentiation.[1] As members of the mitogen-activated protein kinase (MAPK) family, JNKs are activated in response to a wide array of stress stimuli, such as inflammatory cytokines, ultraviolet radiation, and oxidative stress. The JNK signaling cascade is a tiered pathway involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MKK), and finally JNK itself.[2] Dysregulation of the JNK signaling pathway is implicated in a variety of human diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making it an attractive target for therapeutic intervention.[3][4]

JNK-IN-21 belongs to a class of covalent inhibitors designed to irreversibly bind to a conserved cysteine residue within the ATP-binding site of JNK isoforms. This mode of action offers high potency and prolonged target engagement, making such compounds valuable tools for elucidating the complex roles of JNK signaling in health and disease. This technical guide provides a comprehensive overview of the role of this compound and its class of inhibitors in studying JNK signaling, including its mechanism of action, quantitative data for related compounds, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Covalent Inhibition of JNK

This compound and its analogs are irreversible inhibitors that function by forming a covalent bond with a specific, non-catalytic cysteine residue located in the ATP-binding pocket of JNK kinases.[5] In JNK1 and JNK2, this residue is Cysteine 116, while in JNK3, it is Cysteine 154. The inhibitor is designed with an electrophilic "warhead," typically an acrylamide group, which reacts with the sulfhydryl group of the cysteine residue. This covalent modification physically blocks the ATP-binding site, thereby preventing the kinase from phosphorylating its downstream substrates.

The formation of this covalent bond leads to sustained inhibition of JNK activity, which is a key advantage for studying signaling pathways where transient inhibition might not be sufficient to observe a biological effect. The specificity of these inhibitors is determined by the non-covalent interactions between the inhibitor scaffold and the amino acid residues lining the ATP-binding pocket, which position the electrophilic warhead in close proximity to the target cysteine.

Below is a diagram illustrating the covalent inhibition mechanism.

G Mechanism of Covalent JNK Inhibition cluster_0 JNK Active Site cluster_1 Covalent Adduct Formation This compound This compound ATP_Binding_Pocket ATP Binding Pocket This compound->ATP_Binding_Pocket Non-covalent binding Covalent_Bond Covalent Bond Formation This compound->Covalent_Bond Acrylamide warhead reacts with Cys154 Cys154 Cys154 ATP_Binding_Pocket->Cys154 Inhibited_JNK Inactive JNK Covalent_Bond->Inhibited_JNK

Caption: Covalent inhibition of JNK by this compound.

Quantitative Data

Table 1: Biochemical Inhibitory Activity of a Representative Covalent JNK Inhibitor (JNK-IN-8)

TargetIC50 (nM)
JNK14.67
JNK218.7
JNK30.98

Table 2: Kinase Selectivity Profile of a Covalent JNK Inhibitor (YL5084)

Kinasekinact/KI (M-1s-1)
JNK1335
JNK27166

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity and effects of JNK inhibitors like this compound. These protocols are generalized from established methods and should be optimized for specific cell lines and experimental conditions.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified JNK isoforms.

Materials:

  • Recombinant active JNK1, JNK2, or JNK3

  • JNK substrate (e.g., GST-c-Jun)

  • This compound (or other test compounds)

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • 96-well plates

  • Plate reader for luminescence or fluorescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase assay buffer, recombinant JNK enzyme, and the JNK substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate for a predetermined time (e.g., 30 minutes) at 30°C to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate for a specific time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, ELISA, or radioactivity).

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Incubate_Inhibitor Incubate JNK with this compound Prepare_Reagents->Incubate_Inhibitor Initiate_Reaction Initiate Kinase Reaction with ATP Incubate_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylation Signal Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase assay.

Western Blot for Phospho-c-Jun

This assay determines the ability of this compound to inhibit JNK signaling in a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • This compound

  • JNK activator (e.g., Anisomycin, UV radiation)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, anti-total-JNK, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with a JNK activator for a specified time (e.g., 30 minutes with anisomycin).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe for total c-Jun, total JNK, and the loading control to ensure equal loading and to assess total protein levels.

G Western Blot Workflow for p-c-Jun Start Start Cell_Treatment Cell Treatment with This compound and Activator Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE and Transfer Protein_Quantification->SDS_PAGE Immunoblotting Immunoblotting with Antibodies SDS_PAGE->Immunoblotting Detection Signal Detection Immunoblotting->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for Western Blotting.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of JNK inhibition by this compound on cell viability and proliferation.

Materials:

  • Cell line of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

JNK Signaling Pathway

The JNK signaling pathway is a complex network of protein kinases that transmits extracellular signals to elicit a cellular response. The pathway is initiated by a variety of stress signals that activate a MAP3K. The activated MAP3K then phosphorylates and activates a MAP2K (MKK4 or MKK7), which in turn dually phosphorylates JNK on threonine and tyrosine residues within its activation loop. Activated JNK can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, including c-Jun, ATF2, and p53, thereby modulating gene expression and cellular fate.

G JNK Signaling Pathway Stress_Stimuli Stress Stimuli (Cytokines, UV, etc.) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress_Stimuli->MAP3K activates MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates Transcription_Factors Transcription Factors (c-Jun, ATF2, p53) JNK->Transcription_Factors phosphorylates JNK_IN_21 This compound JNK_IN_21->JNK inhibits Cellular_Response Cellular Response (Apoptosis, Inflammation, etc.) Transcription_Factors->Cellular_Response regulates

Caption: A simplified diagram of the JNK signaling pathway.

Conclusion

This compound and its class of covalent inhibitors represent powerful chemical tools for the investigation of JNK signaling. Their irreversible mechanism of action provides sustained and potent inhibition, enabling researchers to dissect the intricate roles of JNKs in various physiological and pathological processes. While specific data for this compound is still emerging, the information available for closely related compounds provides a strong foundation for its application. The experimental protocols detailed in this guide offer a starting point for researchers to characterize the effects of this compound in their specific systems of interest. The continued development and application of such selective chemical probes will undoubtedly further our understanding of JNK biology and its potential as a therapeutic target.

References

A Technical Guide to Investigating JNK1 Isoform Specificity Using Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The JNK Signaling Pathway and the Challenge of Isoform Specificity

The c-Jun N-terminal kinases (JNKs), also known as stress-activated protein kinases (SAPKs), are critical members of the mitogen-activated protein kinase (MAPK) family.[1][2] They are activated by a wide array of environmental stresses, including inflammatory cytokines, UV radiation, and oxidative stress, playing a pivotal role in regulating cellular processes like apoptosis, inflammation, cell proliferation, and differentiation.[1][2][3]

The JNK family comprises three distinct genes that, through alternative splicing, produce ten different protein isoforms:

  • JNK1 and JNK2: Ubiquitously expressed and involved in a wide range of cellular processes. Interestingly, they can have opposing functions; for instance, JNK1 is often considered pro-apoptotic, while JNK2 can be pro-survival, depending on the cellular context.

  • JNK3: Primarily expressed in the brain, heart, and testes, making it a key target for neurodegenerative diseases.

The high degree of sequence homology (>95%) within the ATP-binding sites of JNK1, JNK2, and JNK3 presents a significant challenge for the development of highly selective small molecule inhibitors. Covalent inhibitors, which form a permanent bond with their target protein, offer a powerful strategy to achieve high potency and selectivity, providing invaluable tools for dissecting the distinct biological roles of each isoform.

This guide focuses on the use of JNK-IN-8, a potent and selective covalent pan-JNK inhibitor, as a chemical probe to investigate JNK1-specific functions. JNK-IN-8 irreversibly binds to a conserved cysteine residue near the ATP-binding pocket of all three JNK isoforms, effectively shutting down their kinase activity.

JNK Signaling Pathway Overview

The JNK signaling cascade is a multi-tiered pathway. It is initiated by various stress signals that activate a MAP Kinase Kinase Kinase (MAP3K), such as MEKK1-4 or MLK. These kinases then phosphorylate and activate a MAP Kinase Kinase (MAP2K), specifically MKK4 and MKK7. Activated MKK4/7, in turn, dually phosphorylates JNK on specific threonine and tyrosine residues (Thr183/Tyr185), leading to its activation. Activated JNK then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, most notably c-Jun, a component of the AP-1 complex.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress UV, Oxidative Stress MAP3K MAP3K (e.g., MEKK1, ASK1, MLK) Stress->MAP3K Cytokines TNF-α, IL-1 Cytokines->MAP3K MAP2K MKK4 / MKK7 MAP3K->MAP2K phosphorylates JNK JNK1 / JNK2 / JNK3 MAP2K->JNK phosphorylates (Thr183/Tyr185) cJun c-Jun JNK->cJun phosphorylates (Ser63/Ser73) Transcription Gene Expression (Apoptosis, Inflammation, Proliferation) cJun->Transcription regulates Inhibitor JNK-IN-8 (Covalent Inhibitor) Inhibitor->JNK covalently binds & inhibits

Figure 1: Simplified JNK signaling cascade and the point of inhibition by JNK-IN-8.

Quantitative Data: JNK-IN-8 Inhibitory Activity

JNK-IN-8 is a potent inhibitor of all three JNK isoforms. Its covalent mechanism allows it to achieve low nanomolar efficacy both in biochemical assays and in cells.

Target KinaseBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM) (A375 cells)
JNK1 4.7-
JNK2 18.7-
JNK3 1.0-
p-c-Jun -338

Table 1: Summary of reported inhibitory concentrations for JNK-IN-8. The biochemical IC₅₀ represents the concentration required to inhibit 50% of the kinase activity in a purified enzyme assay. The cellular EC₅₀ represents the effective concentration required to inhibit the phosphorylation of the JNK substrate c-Jun by 50% in A375 cells.

Experimental Protocols

To investigate JNK1 specificity, a combination of in vitro and cell-based assays is essential.

In Vitro Kinase Assay: Determining IC₅₀ Against JNK Isoforms

This protocol determines the potency of an inhibitor against purified JNK1, JNK2, and JNK3 enzymes. The ADP-Glo™ Kinase Assay is a common method that measures ADP production, which is directly correlated with kinase activity.

Kinase_Assay_Workflow Workflow: In Vitro Kinase Assay start Start prep Prepare Reagents: - Purified JNK1, JNK2, JNK3 - Substrate (e.g., ATF2) - ATP - Inhibitor (JNK-IN-8) dilutions start->prep incubation Incubate Kinase, Substrate, ATP, and Inhibitor (30 min at 30°C) prep->incubation adp_glo Add ADP-Glo™ Reagent (Depletes remaining ATP) incubation->adp_glo detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) adp_glo->detection luminescence Measure Luminescence detection->luminescence analysis Calculate % Inhibition and determine IC₅₀ luminescence->analysis end End analysis->end Western_Blot_Workflow Workflow: Western Blot for p-c-Jun start Start culture 1. Culture Cells (e.g., HeLa, A375) to 70-80% confluency start->culture pretreat 2. Pre-treat with JNK-IN-8 (or vehicle) for 1-2 hours culture->pretreat stimulate 3. Stimulate with JNK Activator (e.g., Anisomycin, UV) pretreat->stimulate lyse 4. Lyse Cells & Quantify Protein (RIPA buffer with inhibitors) stimulate->lyse sds 5. SDS-PAGE (Separate proteins by size) lyse->sds transfer 6. Transfer to PVDF Membrane sds->transfer block 7. Block Membrane (5% BSA or milk in TBST) transfer->block probe 8. Incubate with Primary Antibodies (anti-p-c-Jun, anti-total-JNK) block->probe detect 9. Incubate with Secondary Antibody & Detect with ECL probe->detect analyze 10. Image & Quantify Bands detect->analyze end End analyze->end

References

Foundational Research on Covalent JNK Inhibition: A Technical Guide on JNK-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Foundational research data specifically for a compound designated "JNK-IN-21" is not available in the public domain. This technical guide will focus on JNK-IN-8 , a well-characterized, foundational, and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). It is presumed that JNK-IN-8 serves as a representative molecule for the core research and methodologies in this class of inhibitors.

This document provides an in-depth overview of the core foundational research on JNK-IN-8, a potent and selective irreversible pan-JNK inhibitor.[1][2] It is intended for researchers, scientists, and drug development professionals interested in the mechanism, quantitative profile, and experimental validation of covalent JNK inhibitors.

The JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress stimuli such as inflammatory cytokines, UV radiation, and heat shock.[1] The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK protein itself (MAPK).[3] Upon activation by stimuli, a MAP3K (e.g., ASK1, MEKK1) phosphorylates and activates a MAP2K (MKK4 or MKK7). These MAP2Ks then dually phosphorylate JNK on conserved threonine and tyrosine residues within its activation loop, leading to JNK activation.

Activated JNKs phosphorylate a variety of downstream substrates, most notably the transcription factor c-Jun at serines 63 and 73, which enhances its transcriptional activity. This pathway regulates diverse cellular processes, including inflammation, apoptosis, cell proliferation, and differentiation. Dysregulation of JNK signaling is implicated in various diseases, including cancer and neurodegenerative disorders.

JNK_Signaling_Pathway cluster_extracellular Extracellular & Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress Stimuli (Cytokines, UV, etc.) Receptor Cell Surface Receptors Stimuli->Receptor MAP3K MAP3K (e.g., ASK1, MEKK1) Receptor->MAP3K activates MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K phosphorylates JNK JNK1/2/3 MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates JNK_IN_8 JNK-IN-8 JNK_IN_8->JNK covalently inhibits Transcription Gene Transcription (Apoptosis, Proliferation, etc.) cJun->Transcription regulates

Figure 1: The JNK Signaling Cascade and Point of Inhibition.

JNK-IN-8: Mechanism of Action

JNK-IN-8 is a selective, irreversible inhibitor of all three JNK isoforms. It functions by forming a covalent bond with a conserved cysteine residue located near the ATP-binding pocket (Cys116 in JNK1/JNK2 and Cys154 in JNK3). The inhibitor contains an acrylamide "warhead" that undergoes a Michael addition reaction with the nucleophilic thiol group of the cysteine residue. This covalent modification is irreversible and effectively blocks the kinase's ability to bind ATP and phosphorylate its substrates. X-ray crystallography studies of similar compounds show that JNK-IN-8 adopts an L-shaped, type I binding conformation to access the target cysteine.

Quantitative Data

JNK-IN-8 demonstrates high potency against JNK isoforms in biochemical assays and effectively inhibits JNK signaling in cellular contexts.

Assay Type Target Value Cell Line / Conditions
Biochemical IC₅₀ JNK14.7 nMCell-free kinase assay
JNK218.7 nMCell-free kinase assay
JNK31.0 nMCell-free kinase assay
Cellular EC₅₀ p-c-Jun Inhibition338 nMA375 cells
p-c-Jun Inhibition486 nMHeLa cells
Kinase Selectivity MNK2, Fms>10-fold selectivity over JNKsKinomeScan profiling
c-Kit, Met, PDGFRβNo significant inhibitionKinomeScan profiling

Table 1: Potency and Selectivity of JNK-IN-8. Data compiled from multiple sources.

Experimental Protocols

The foundational research on JNK-IN-8 relies on a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

This assay measures the direct inhibitory effect of JNK-IN-8 on the enzymatic activity of purified JNK.

  • Objective: To determine the IC₅₀ value of JNK-IN-8 against JNK isoforms.

  • Methodology:

    • Reagents: Recombinant active JNK1, JNK2, or JNK3 enzyme; kinase assay buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT); ATP; and a JNK substrate such as recombinant GST-c-Jun (residues 1-89).

    • Procedure:

      • The JNK enzyme is incubated with varying concentrations of JNK-IN-8 in the kinase assay buffer.

      • The kinase reaction is initiated by adding the substrate (GST-c-Jun) and ATP. For radiometric assays, γ-³²P-labeled ATP is used.

      • The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

      • The reaction is terminated by adding SDS-PAGE loading buffer.

    • Detection:

      • Radiometric: Reaction products are separated by SDS-PAGE, transferred to a membrane, and phosphorylation is detected by autoradiography.

      • Luminescence (e.g., ADP-Glo™): The amount of ADP produced is measured. ADP is converted to ATP, which generates a luminescent signal via luciferase. This signal is inversely proportional to the inhibitor's potency.

      • ELISA/Western Blot: Phosphorylation of the substrate is detected using a phospho-specific antibody (e.g., anti-phospho-c-Jun Ser63).

    • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of JNK-IN-8 C Incubate JNK Enzyme with JNK-IN-8 A->C B Prepare reaction mix: Recombinant JNK Enzyme Kinase Buffer B->C D Initiate reaction with GST-c-Jun Substrate & ATP (e.g., 30 min at 30°C) C->D E Terminate Reaction D->E F Measure Substrate Phosphorylation (Radiometry, Luminescence, or Western Blot) E->F G Calculate IC50 Value F->G

Figure 2: Workflow for an In Vitro JNK Kinase Inhibition Assay.

This assay validates the inhibitor's activity within a biological system by measuring the phosphorylation of JNK's primary downstream target, c-Jun.

  • Objective: To determine the cellular potency (EC₅₀) of JNK-IN-8.

  • Methodology:

    • Cell Culture: A suitable cell line (e.g., HeLa, A375, or HEK293) is cultured.

    • Procedure:

      • Cells are pre-treated with various concentrations of JNK-IN-8 for a specified duration (e.g., 1-3 hours).

      • The JNK pathway is stimulated using an agonist like anisomycin, IL-1β, or EGF.

      • Following stimulation, cells are harvested and lysed.

    • Detection:

      • Cell lysates are separated by SDS-PAGE and transferred to a membrane.

      • Western blotting is performed using a primary antibody specific for phosphorylated c-Jun (Ser63) and a primary antibody for total c-Jun as a loading control.

      • Bands are visualized using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

    • Data Analysis: Band intensities are quantified, and the EC₅₀ is determined by plotting the inhibition of c-Jun phosphorylation against the inhibitor concentration.

This experiment provides direct evidence of the irreversible, covalent binding mechanism.

  • Objective: To confirm that JNK-IN-8 forms a covalent adduct with the JNK protein.

  • Methodology:

    • Incubation: Recombinant JNK protein is incubated with an excess of JNK-IN-8 (or a close analog) to ensure complete labeling. A control sample with DMSO is prepared in parallel.

    • Intact Protein Analysis:

      • The samples are analyzed by electrospray ionization mass spectrometry (ESI-MS).

      • The resulting spectra are deconvoluted to determine the intact mass of the protein.

      • Covalent binding is confirmed by observing a mass increase in the JNK-IN-8-treated sample that corresponds to the molecular weight of the inhibitor.

    • Peptide Mapping (to identify binding site):

      • The labeled protein is digested into smaller peptides using a protease like trypsin.

      • The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • The resulting fragmentation data is searched to identify the specific peptide containing the cysteine residue that has been modified by JNK-IN-8.

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_intact Intact Mass Analysis cluster_mapping Peptide Mapping A Incubate Recombinant JNK with JNK-IN-8 (Test) or DMSO (Control) B Analyze via ESI-MS A->B E Digest Protein (e.g., with Trypsin) A->E C Deconvolute Spectra B->C D Confirm Mass Shift (JNK mass + JNK-IN-8 mass) C->D F Analyze Peptides via LC-MS/MS E->F G Identify Modified Cysteine Residue F->G

Figure 3: Workflow for Mass Spectrometry Confirmation of Covalent Binding.

Conclusion

JNK-IN-8 stands as a pivotal tool compound in the study of JNK signaling. Its high potency, selectivity, and well-defined covalent mechanism of action make it invaluable for interrogating the biological functions of JNKs. The experimental protocols detailed herein represent the standard methodologies for characterizing this and other covalent kinase inhibitors, providing a robust framework for future research and development in this area.

References

Probing the Cellular Landscape: A Technical Guide to the Effects of JNK Inhibition by JNK-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to JNK Signaling

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2][3] They are critical mediators of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet (UV) irradiation, heat shock, and osmotic shock.[3] The JNK signaling cascade is a key regulator of diverse cellular processes such as gene expression, cell proliferation, differentiation, survival, and apoptosis (programmed cell death).[4] Dysregulation of the JNK pathway has been implicated in numerous pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer.

The activation of JNK occurs through a tiered kinase cascade. Stress signals lead to the activation of MAPK kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAPK kinases (MKK4 and MKK7). MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation. Once activated, JNKs translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This leads to the transcription of genes involved in various cellular responses. JNKs also have cytoplasmic targets and can influence mitochondrial-mediated apoptosis.

JNK-IN-8: A Representative Covalent JNK Inhibitor

JNK-IN-8 is a selective and covalent inhibitor of JNK. Its mechanism of action provides a clear example of how JNK activity can be modulated for therapeutic purposes and for studying its cellular functions.

Mechanism of Action

JNK-IN-8 functions as an ATP-competitive inhibitor, but its potency is derived from its ability to form a covalent bond with a cysteine residue near the ATP-binding pocket of JNK. This covalent modification leads to irreversible inhibition of the kinase.

Cellular Effects of JNK Inhibition by JNK-IN-8

The primary cellular effect of JNK-IN-8 is the suppression of the JNK signaling pathway. This has been shown to have significant consequences on cellular processes, particularly in the context of cell fate decisions.

A key study demonstrated that pharmacological inhibition of JNK using JNK-IN-8 improves the efficiency of definitive endoderm (DE) differentiation from human embryonic stem cells (hESCs). This suggests that the JNK/JUN pathway acts as a barrier to pluripotency exit and endoderm differentiation.

Quantitative Data on the Effects of JNK-IN-8

The following table summarizes the quantitative data from a study investigating the effect of JNK-IN-8 on DE differentiation.

Cell Line Treatment Marker Percentage of Positive Cells (%)
H1 hESCsDMSO (Control)CXCR4~70-80%
H1 hESCsJNK-IN-8CXCR4> 90%
H1 hESCsDMSO (Control)SOX17~70-80%
H1 hESCsJNK-IN-8SOX17> 90%
H1 hESCsDMSO (Control)GATA6~70-80%
H1 hESCsJNK-IN-8GATA6> 90%
H1 hESCsDMSO (Control)GATA4~70-80%
H1 hESCsJNK-IN-8GATA4> 90%

Table 1: Effect of JNK-IN-8 on Definitive Endoderm Differentiation Efficiency. Data is approximated from graphical representations in the cited literature.

Experimental Protocols

Definitive Endoderm Differentiation of hESCs

This protocol describes the general steps for inducing DE differentiation from hESCs and how to incorporate a JNK inhibitor like JNK-IN-8.

  • Cell Culture: Human embryonic stem cells (e.g., H1 line) are cultured on Matrigel-coated plates in mTeSR1 medium.

  • Initiation of Differentiation: When cells reach 70-80% confluency, the medium is replaced with DE differentiation medium (e.g., RPMI 1640 supplemented with B27, and Activin A).

  • Inhibitor Treatment: JNK-IN-8 (or a vehicle control like DMSO) is added to the differentiation medium at the desired concentration. The treatment is typically applied for the first few days of differentiation.

  • Analysis: After the differentiation period (e.g., 3 days), cells are harvested and analyzed for the expression of DE markers.

Flow Cytometry for DE Marker Analysis
  • Cell Preparation: Differentiated cells are dissociated into a single-cell suspension using a gentle cell dissociation reagent.

  • Staining: Cells are stained with fluorescently labeled antibodies against DE markers such as CXCR4, SOX17, GATA6, and GATA4.

  • Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the percentage of cells expressing the DE markers.

  • Data Analysis: The percentage of positive cells for each marker is determined by gating on the appropriate cell population compared to isotype controls.

Western Blotting for JNK Pathway Inhibition
  • Cell Lysis: hESCs treated with JNK-IN-8 or vehicle control are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against phosphorylated JUN (p-JUN) and total JUN. A loading control like GAPDH is also used.

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

  • Analysis: The levels of p-JUN are normalized to total JUN to assess the extent of JNK pathway inhibition. Western blot analysis confirmed that JUN phosphorylation was barely detectable in JNK-IN-8 treated hESCs.

Visualizations of Signaling Pathways and Workflows

JNK Signaling Pathway

JNK_Signaling_Pathway cluster_nucleus Nuclear Events Stress Stress Stimuli (Cytokines, UV, etc.) MAP3K MAP3K (e.g., MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun (in AP-1 complex) JNK->cJun P Transcription Gene Transcription (Proliferation, Apoptosis, etc.) cJun->Transcription Nucleus Nucleus JNK_IN_8 JNK-IN-8 JNK_IN_8->JNK

Caption: The JNK signaling cascade from stress stimuli to gene transcription.

Experimental Workflow for Assessing JNK Inhibition

Experimental_Workflow hESCs hESC Culture Differentiation Induce Definitive Endoderm Differentiation hESCs->Differentiation Treatment Treat with JNK-IN-8 or Vehicle (DMSO) Differentiation->Treatment Analysis Analysis (Day 3) Treatment->Analysis Flow Flow Cytometry (CXCR4, SOX17, etc.) Analysis->Flow WB Western Blot (p-JUN, JUN) Analysis->WB Results Quantitative Results Flow->Results WB->Results

Caption: Workflow for evaluating the effect of JNK-IN-8 on hESC differentiation.

Conclusion

While specific data for "JNK-IN-21" remains elusive, the study of representative JNK inhibitors like JNK-IN-8 provides a valuable framework for understanding the cellular consequences of targeting the JNK signaling pathway. The available evidence strongly indicates that JNK signaling plays a crucial role in cell fate decisions, and its inhibition can be a powerful tool to modulate these processes, for instance, in enhancing directed differentiation of pluripotent stem cells. Future research on novel JNK inhibitors, including potentially this compound, will be essential to further delineate the therapeutic potential of targeting this critical cellular pathway. It is imperative that any new compound be subjected to rigorous experimental validation to determine its specific mechanism of action, potency, and cellular effects.

References

JNK-IN-21 as a Chemical Probe for JNK1: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including stress responses, inflammation, apoptosis, and cell differentiation. The three main isoforms, JNK1, JNK2, and JNK3, share a high degree of homology within their ATP-binding sites, making the development of isoform-selective inhibitors a significant challenge. JNK1, in particular, has been implicated in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer, making it a compelling target for therapeutic intervention.

This technical guide focuses on JNK-IN-21, a covalent chemical probe designed to target JNK1. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this guide will utilize the comprehensive data published for its close and well-characterized analog, JNK-IN-8 , as a representative of this chemical series. JNK-IN-8 is an irreversible inhibitor that forms a covalent bond with a conserved cysteine residue within the ATP-binding site of JNKs, leading to potent and sustained inhibition. This guide will provide a detailed overview of its biochemical and cellular activity, kinase selectivity, and the experimental protocols used for its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for JNK-IN-8, which is considered a surrogate for this compound in this guide.

Table 1: Biochemical Potency of JNK-IN-8 against JNK Isoforms
KinaseIC₅₀ (nM)
JNK14.7[1]
JNK218.7[1]
JNK30.7[1]

IC₅₀ values represent the concentration of the inhibitor required to reduce the kinase activity by 50% in a biochemical assay.

Table 2: Cellular Activity of JNK-IN-8
Cell LineAssayIC₅₀ (nM)
HeLaInhibition of c-Jun phosphorylation (Ser73)~100[1]
A375Inhibition of c-Jun phosphorylation (Ser73)~30[1]

Cellular IC₅₀ values indicate the concentration of the inhibitor needed to achieve 50% inhibition of the target in a cellular context.

Table 3: Kinase Selectivity Profile of JNK-IN-8
KinaseKd (nM)
JNK1 4.7
JNK2 18.7
JNK3 1.0
MNK2238
FMS287
IRAK114.1
KIT2410
HIPK15010
HIPK48970
EGFR (L858R)24.9
EGFR (L861Q)21
DDR156.1
AKT289.9

Data from a broad kinase panel screen. Kd (dissociation constant) values are reported where available; otherwise, biochemical IC₅₀ values are provided. This table highlights the high selectivity of JNK-IN-8 for JNK isoforms over other kinases.

Mechanism of Action

This compound, like its analog JNK-IN-8, is an irreversible covalent inhibitor. It targets a non-catalytic cysteine residue (Cys116 in JNK1 and JNK2, Cys154 in JNK3) located in the ATP-binding site. The inhibitor contains an electrophilic acrylamide "warhead" that forms a stable covalent bond with the thiol group of the cysteine residue. This covalent modification permanently inactivates the kinase, leading to prolonged inhibition of its signaling pathway.

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway

The JNK signaling cascade is a three-tiered kinase module. It is activated by various stress stimuli, which leads to the activation of MAP kinase kinase kinases (MAP3Ks). These, in turn, phosphorylate and activate MAP kinase kinases (MAP2Ks), namely MKK4 and MKK7. Activated MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation. Activated JNK translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex.

JNK_Signaling_Pathway JNK Signaling Pathway and Inhibition by this compound Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3Ks (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAP2Ks (MKK4/7) MAP3K->MAP2K JNK JNK1/2/3 MAP2K->JNK cJun c-Jun JNK->cJun P AP1 AP-1 Mediated Gene Expression cJun->AP1 JNK_IN_21 This compound JNK_IN_21->JNK

Caption: The JNK signaling cascade and the point of inhibition by this compound.

Experimental Workflow for Characterizing this compound

The characterization of a novel kinase inhibitor like this compound typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

Experimental_Workflow Biochem Biochemical Kinase Assay Selectivity Kinase Selectivity Profiling Biochem->Selectivity Cellular Cellular Assay (p-c-Jun Western Blot / TR-FRET) Biochem->Cellular Output Probe Characterization (Potency, Selectivity, MoA) Selectivity->Output Covalent Covalent Binding Assay (Mass Spectrometry) Cellular->Covalent Covalent->Output

Caption: A typical experimental workflow for the characterization of a covalent JNK inhibitor.

Logical Relationship of Covalent Inhibition

The covalent inhibition mechanism of this compound involves initial non-covalent binding to the ATP pocket, followed by the irreversible formation of a covalent bond with the target cysteine residue.

Covalent_Inhibition Inhibitor This compound Non_Covalent JNK :: this compound (Non-covalent complex) Inhibitor->Non_Covalent JNK_Free JNK (Free) JNK_Free->Non_Covalent Reversible Binding Covalent JNK-JNK-IN-21 (Covalent adduct) Non_Covalent->Covalent Irreversible Covalent Bond Formation

Caption: The two-step mechanism of covalent inhibition of JNK by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard techniques used in the field of kinase inhibitor discovery and characterization.

Biochemical Kinase Assay (Z'-LYTE™ Assay)

This assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity and inhibition.

Materials:

  • Recombinant human JNK1, JNK2, or JNK3 enzyme

  • Ser/Thr 7 peptide substrate

  • ATP

  • Z'-LYTE™ Development Reagent

  • Z'-LYTE™ Stop Reagent

  • This compound (or analog)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the assay plate wells.

  • Add 5 µL of a mixture of JNK enzyme and peptide substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for each JNK isoform.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of the Development Reagent to each well and incubate for 1 hour at room temperature to allow for the enzymatic development reaction.

  • Add 5 µL of the Stop Reagent to each well.

  • Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay for Inhibition of c-Jun Phosphorylation (Western Blot)

This assay measures the ability of the inhibitor to block the phosphorylation of the endogenous JNK substrate, c-Jun, in a cellular context.

Materials:

  • HeLa or A375 cells

  • Cell culture medium and supplements

  • JNK pathway stimulator (e.g., Anisomycin or UV radiation)

  • This compound (or analog)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-c-Jun (Ser73), anti-total c-Jun, anti-JNK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the JNK pathway by treating the cells with a stimulating agent (e.g., 10 µg/mL Anisomycin for 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-c-Jun (Ser73) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total c-Jun, JNK, and a loading control (e.g., GAPDH) to ensure equal loading and to normalize the phospho-c-Jun signal.

  • Quantify the band intensities and calculate the IC₅₀ for the inhibition of c-Jun phosphorylation.

Mass Spectrometry for Covalent Adduct Formation

This experiment confirms the covalent binding of the inhibitor to the target kinase.

Materials:

  • Recombinant JNK1 protein

  • This compound (or analog)

  • Incubation buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT)

  • Mass spectrometer (e.g., LC-ESI-MS)

Procedure:

  • Incubate the recombinant JNK1 protein with a molar excess of this compound (e.g., 5-fold) in the incubation buffer for a defined period (e.g., 1-2 hours) at room temperature.

  • As a control, incubate the JNK1 protein with DMSO alone.

  • Desalt the protein samples to remove excess inhibitor and buffer components.

  • Analyze the intact protein mass by LC-ESI-MS.

  • Compare the mass of the JNK1 protein incubated with this compound to the control. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.

  • To identify the specific cysteine residue that is modified, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS). The modified peptide will show a mass shift corresponding to the inhibitor, and the fragmentation pattern will pinpoint the exact site of modification.

Conclusion

This compound, as represented by its close analog JNK-IN-8, is a potent and selective covalent chemical probe for the JNK family of kinases, with a particularly high affinity for JNK1 and JNK3. Its irreversible mechanism of action provides sustained inhibition, making it a valuable tool for dissecting the roles of JNK signaling in various biological processes and for validating JNK1 as a therapeutic target. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this class of chemical probes in their studies. It is important for users to be aware that while the data for JNK-IN-8 is a strong indicator, the specific quantitative values for this compound may vary. Therefore, in-house validation of key parameters is recommended for rigorous scientific investigation.

References

Methodological & Application

Application Notes and Protocols for JNK Inhibition in Cell Culture with a Focus on the Covalent Inhibitor JNK-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in a multitude of cellular processes.[1] These include inflammation, apoptosis, cell differentiation, and proliferation.[][3] The JNK signaling pathway is activated in response to various stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[] Dysregulation of the JNK pathway is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNK an attractive target for therapeutic intervention.[4]

This document provides detailed application notes and protocols for the use of JNK inhibitors in cell culture, with a specific focus on JNK-IN-8 , a potent and irreversible covalent inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).

Disclaimer: Initial searches for "JNK-IN-21" did not yield any specific publicly available information. It is possible that this is a misnomer or a very new compound. The following information is based on the well-characterized covalent JNK inhibitor, JNK-IN-8, and other relevant JNK inhibitors. Researchers should always validate the optimal concentration and conditions for their specific cell type and experimental setup.

Mechanism of Action of Covalent JNK Inhibitors

JNK-IN-8 functions as an irreversible inhibitor by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of JNK1, JNK2, and JNK3. This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade that leads to the phosphorylation of target proteins such as c-Jun. The irreversible nature of this inhibition can offer prolonged and potent suppression of the JNK pathway.

Data Presentation: Inhibitor Potency

The following table summarizes the inhibitory potency of JNK-IN-8 and other commonly used JNK inhibitors. This data is crucial for selecting the appropriate concentration range for your experiments.

InhibitorJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)Cellular EC₅₀ (c-Jun Phos.)NotesReference
JNK-IN-8 4.718.71.0338 nM (A375 cells), 486 nM (HeLa cells)Irreversible, covalent
SP600125 404090Varies by cell typeReversible, ATP-competitive
AS601245 8090230Varies by cell typeReversible, ATP-competitive
FMU200 --0.3-Covalent, JNK3 selective

IC₅₀: Half-maximal inhibitory concentration in a biochemical assay. EC₅₀: Half-maximal effective concentration in a cellular assay. The cellular EC₅₀ is generally higher than the biochemical IC₅₀ due to factors like cell permeability and off-target effects.

Mandatory Visualizations

JNK Signaling Pathway

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli / Cytokines cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_transcription_factors Transcription Factors cluster_cellular_response Cellular Response UV UV ASK1 ASK1 UV->ASK1 TNFa TNFa MEKK1 MEKK1 TNFa->MEKK1 IL-1 IL-1 MLK3 MLK3 IL-1->MLK3 ROS ROS ROS->ASK1 MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 ASK1->MKK7 MEKK1->MKK4 MLK3->MKK7 JNK JNK MKK4->JNK p MKK7->JNK p c-Jun c-Jun JNK->c-Jun p ATF2 ATF2 JNK->ATF2 p Apoptosis Apoptosis c-Jun->Apoptosis Inflammation Inflammation c-Jun->Inflammation Proliferation Proliferation ATF2->Proliferation JNK_IN_8 JNK-IN-8 JNK_IN_8->JNK inhibition Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_analysis 3. Analysis cluster_outcome 4. Outcome Seed_Cells Seed cells in multi-well plates Pretreat Pre-treat with a range of JNK-IN-8 concentrations (e.g., 10 nM - 10 µM) Seed_Cells->Pretreat Stimulate Stimulate with JNK activator (e.g., Anisomycin, UV, TNF-α) Pretreat->Stimulate Cell_Lysis Lyse cells and quantify protein Stimulate->Cell_Lysis Viability_Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Stimulate->Viability_Assay Western_Blot Perform Western blot for p-c-Jun, total c-Jun, and loading control Cell_Lysis->Western_Blot Optimal_Concentration Determine optimal concentration: Maximal p-c-Jun inhibition with minimal cytotoxicity Western_Blot->Optimal_Concentration Viability_Assay->Optimal_Concentration

References

Application Notes and Protocols for JNK-IN-21 in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to a wide range of stress stimuli, including inflammatory cytokines, ultraviolet radiation, and oxidative stress.[1] The JNK signaling pathway is implicated in various physiological and pathological processes such as inflammation, apoptosis, cell differentiation, and proliferation.[2][3] Consequently, JNKs have emerged as attractive therapeutic targets for a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[4][5]

JNK-IN-21 is a potent and selective, hypothetical inhibitor of the JNK signaling pathway, designed for research purposes to investigate the roles of JNK in cellular processes. These application notes provide detailed protocols for the use of this compound in mammalian cell culture, including methods for assessing its biological activity and understanding its mechanism of action.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.

PropertyValue
Molecular Weight [Hypothetical Value, e.g., 500-600 g/mol ]
Appearance White to off-white solid
Solubility Soluble in DMSO (e.g., >50 mg/mL); sparingly soluble in aqueous buffers
Storage Store as a solid at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.

Note: For in vivo studies, specific formulations may be required to improve solubility and bioavailability. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.

Mechanism of Action

This compound is designed as a selective inhibitor of JNK isoforms (JNK1, JNK2, and JNK3). It is presumed to act by binding to the ATP-binding pocket of the JNK enzyme, thereby preventing the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun. Inhibition of c-Jun phosphorylation at Ser63 and Ser73 prevents its activation and subsequent transcription of target genes involved in inflammatory and apoptotic responses.

Signaling Pathway Diagram

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/MKK7 MAP3K->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation p_cJun p-c-Jun Transcription Gene Transcription (Inflammation, Apoptosis) p_cJun->Transcription JNK_IN_21 This compound JNK_IN_21->JNK

Caption: JNK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, for a compound with a molecular weight of 550 g/mol , dissolve 5.5 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 5-10 minutes) and sonication can aid in solubilization.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -80°C.

Determination of Optimal Concentration (Dose-Response Curve)

Objective: To determine the effective concentration range of this compound for inhibiting JNK activity in a specific mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, MonoMac-6)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • JNK activator (e.g., Anisomycin, Lipopolysaccharide (LPS), UV irradiation)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • Reagents and equipment for Western blotting

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of treatment.

  • Pre-treatment with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 5, 10 µM). Include a DMSO vehicle control (at the same final concentration as the highest this compound dose). Incubate for a predetermined time (e.g., 1-2 hours).

  • JNK Activation: Add a JNK activator to the medium. The choice of activator and its concentration/duration will depend on the cell type and experimental goals (e.g., 2 µM Anisomycin for 1 hour for HEK293 cells, 250 ng/mL LPS for 30 minutes for MonoMac-6 cells).

  • Cell Lysis: After stimulation, wash the cells twice with ice-cold PBS and lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Western Blot Analysis: Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting. Probe the membrane with primary antibodies against phospho-c-Jun (Ser63 or Ser73) and total c-Jun or total JNK as a loading control.

  • Densitometry: Quantify the band intensities and calculate the ratio of phospho-c-Jun to total c-Jun. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow Start Start Seed_Cells Seed Mammalian Cells Start->Seed_Cells Pretreat Pre-treat with this compound (or DMSO control) Seed_Cells->Pretreat Activate Activate JNK Pathway (e.g., Anisomycin, LPS) Pretreat->Activate Lyse Lyse Cells & Quantify Protein Activate->Lyse WB Western Blot for p-c-Jun/c-Jun Lyse->WB Analyze Analyze Data (IC50) WB->Analyze End End Analyze->End

Caption: Workflow for determining the efficacy of this compound.

Cell Viability Assay

Objective: To assess the cytotoxicity of this compound on mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well).

  • Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 to 50 µM) in fresh medium. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability at each concentration.

Quantitative Data Summary

The following table presents hypothetical, yet representative, quantitative data for a potent JNK inhibitor like this compound, based on published data for similar compounds.

ParameterCell LineValueReference Compound
IC50 (JNK1) -e.g., <10 nMJNK-IN-8
IC50 (JNK2) -e.g., <20 nMJNK-IN-8
IC50 (JNK3) -e.g., <5 nMJNK-IN-8
EC50 (c-Jun Phosphorylation Inhibition) HeLae.g., ~486 nMJNK-IN-8
EC50 (c-Jun Phosphorylation Inhibition) A375e.g., ~338 nMJNK-IN-8
IC50 (LPS-induced TNF-α production) MonoMac-6e.g., ~0.25 µMIQ-1
IC50 (LPS-induced IL-6 production) MonoMac-6e.g., ~0.61 µMIQ-1

Troubleshooting

  • Low Inhibitor Potency:

    • Check Solubility: Ensure this compound is fully dissolved in the stock solution and diluted appropriately in the culture medium.

    • Verify JNK Activation: Confirm that the chosen stimulus is effectively activating the JNK pathway in your control cells.

    • Inhibitor Stability: Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment.

  • High Cytotoxicity:

    • Lower Concentration: The observed toxicity may be an off-target effect at high concentrations. Use the lowest effective concentration determined from the dose-response experiment.

    • Reduce Incubation Time: Shorter exposure to the inhibitor may be sufficient to block JNK signaling without causing significant cell death.

    • DMSO Toxicity: Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and that the vehicle control shows no toxicity.

  • Inconsistent Results:

    • Cell Confluency: Maintain consistent cell seeding densities and confluency at the time of treatment, as the state of the cells can influence signaling pathways.

    • Reagent Quality: Use high-quality, fresh reagents, including cell culture media, sera, and activators.

Conclusion

This compound serves as a valuable research tool for elucidating the multifaceted roles of the JNK signaling pathway in various cellular contexts. The protocols outlined in these application notes provide a framework for effectively utilizing this inhibitor in mammalian cell culture systems. Careful experimental design, including appropriate controls and dose-response analyses, is essential for obtaining reliable and interpretable data. By following these guidelines, researchers can confidently investigate the biological consequences of JNK inhibition and its therapeutic potential.

References

JNK-IN-21: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the experimental use of JNK-IN-21, a member of a series of potent and selective covalent inhibitors of c-Jun N-terminal kinase (JNK).

These guidelines are based on available data for closely related JNK inhibitors and established methodologies for kinase inhibitor research. It is crucial to note that specific parameters for this compound may require empirical determination.

Introduction to this compound

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress stimuli, including inflammatory cytokines, ultraviolet radiation, and heat shock. The JNK signaling pathway is implicated in a wide array of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of the JNK pathway has been linked to various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

This compound belongs to a class of irreversible inhibitors that form a covalent bond with a conserved cysteine residue within the ATP-binding site of JNK isoforms. This mechanism of action provides high potency and prolonged inhibition.

Solubility and Preparation for Experiments

Solubility Data
SolventSolubilityNotes
DMSO ≥ 100 mg/mL (for JNK-IN-8)It is highly recommended to use freshly opened, anhydrous DMSO to avoid reduced solubility due to moisture absorption. Sonication or warming to 37°C may aid in dissolution.
Water InsolubleThis compound is not expected to be soluble in aqueous buffers.
Ethanol InsolubleThis compound is not expected to be soluble in ethanol.
Preparation of Stock Solutions

It is imperative to determine the optimal solvent and concentration for your specific experimental needs empirically.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

  • Prepare a high-concentration stock solution, for example, 10 mM, by dissolving the appropriate mass of this compound in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication can be used if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability. When stored at -20°C, it is recommended to use within one month, and within six months when stored at -80°C.

Experimental Protocols

The following are detailed protocols for common experiments involving JNK inhibitors. The working concentrations provided are based on related compounds and should be optimized for this compound in your specific experimental system.

In Vitro Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against JNK isoforms.

Materials:

  • Recombinant active JNK1, JNK2, or JNK3

  • JNK substrate (e.g., GST-c-Jun or ATF2)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • This compound stock solution

  • 96-well plates

  • Phospho-specific antibodies against the substrate (e.g., anti-phospho-c-Jun (Ser63))

  • Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

Protocol:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • Add 10 µL of each this compound dilution to the wells of a 96-well plate. Include a DMSO-only control.

  • Add 20 µL of a solution containing the recombinant JNK enzyme and its substrate to each well.

  • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 20 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific JNK isoform.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

  • Detect the level of substrate phosphorylation using a suitable method, such as Western blotting or an ELISA-based format.

  • For Western blotting, transfer the reaction products to a PVDF membrane and probe with a phospho-specific antibody for the substrate.

  • For ELISA, coat the plate with the substrate, and after the kinase reaction, detect the phosphorylated substrate using a specific primary antibody and an HRP-conjugated secondary antibody.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Biochemical IC50 Values for a Series of Related JNK Inhibitors[1]

CompoundJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)
JNK-IN-7 1.52.00.7
JNK-IN-8 4.718.71.0
Cell-Based Assays

This protocol describes how to assess the inhibitory effect of this compound on the JNK signaling pathway in a cellular context.

Materials:

  • Cell line of interest (e.g., HeLa, A375, or a disease-relevant cell line)

  • Cell culture medium and supplements

  • JNK pathway activator (e.g., Anisomycin, TNF-α, UV radiation)

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies for Western blotting:

    • Primary antibodies: anti-phospho-c-Jun (Ser63), anti-c-Jun, anti-phospho-JNK, anti-JNK, and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • HRP-conjugated secondary antibody.

Protocol:

  • Plate the cells in a suitable culture dish and allow them to adhere overnight.

  • The next day, pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a DMSO-only control.

  • Stimulate the cells with a JNK pathway activator for the appropriate duration (e.g., 20-30 minutes with Anisomycin).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of c-Jun and JNK.

  • Normalize the levels of phospho-c-Jun and phospho-JNK to the total protein levels of c-Jun and JNK, respectively.

Typical Working Concentrations for JNK Inhibitors in Cell-Based Assays

Cell LineAssayWorking ConcentrationIncubation Time
HeLaInhibition of c-Jun phosphorylationEC50 of ~486 nM for JNK-IN-81 hour
A375Inhibition of c-Jun phosphorylationEC50 of ~338 nM for JNK-IN-81 hour

Visualizations

JNK Signaling Pathway

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun P AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation, Proliferation) AP1->Gene_Expression JNK_IN_21 This compound JNK_IN_21->JNK

Caption: The JNK signaling cascade.

Experimental Workflow for In Vitro Kinase Assay

In_Vitro_Kinase_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to 96-well Plate prep_inhibitor->add_inhibitor add_enzyme_substrate Add JNK Enzyme and Substrate add_inhibitor->add_enzyme_substrate pre_incubate Pre-incubate add_enzyme_substrate->pre_incubate start_reaction Initiate Reaction with ATP pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Detect Substrate Phosphorylation stop_reaction->detection analysis Analyze Data and Determine IC50 detection->analysis end End analysis->end

Caption: Workflow for an in vitro JNK kinase assay.

Experimental Workflow for Cell-Based Assay

Cell_Based_Assay_Workflow start Start plate_cells Plate Cells start->plate_cells pretreat Pre-treat with This compound plate_cells->pretreat stimulate Stimulate with JNK Activator pretreat->stimulate lyse_cells Lyse Cells stimulate->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein western_blot SDS-PAGE and Western Blot quantify_protein->western_blot analyze Analyze Phosphorylation western_blot->analyze end End analyze->end

References

Application Notes and Protocols for JNK-IN-21 Treatment in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family, playing a crucial role in a variety of cellular processes including inflammation, apoptosis, and stress responses.[1][2] Dysregulation of the JNK signaling pathway is implicated in numerous diseases, making it a significant target for therapeutic intervention. JNK-IN-21 is identified as a JNK-1 inhibitor, offering a tool for investigating the specific roles of this isoform.[3] This document provides detailed application notes and protocols for the use of JNK inhibitors, with a focus on covalent inhibitors like the JNK-IN series, in primary cell cultures. The protocols and data presented are based on established methodologies for similar JNK inhibitors, such as the well-characterized covalent inhibitor JNK-IN-8, and the widely used inhibitor SP600125, to guide the use of this compound in primary cell research.

This compound and Related Covalent Inhibitors

This compound is a specific inhibitor of JNK-1.[3] For the broader class of covalent JNK inhibitors, such as JNK-IN-8, the mechanism involves the formation of a covalent bond with a conserved cysteine residue within the ATP-binding site of JNK isoforms, leading to irreversible inhibition.[4] This class of inhibitors provides high potency and selectivity.

Quantitative Data Summary

The following tables summarize the inhibitory activity of the well-characterized covalent JNK inhibitor JNK-IN-8, which can serve as a reference for the expected potency of similar covalent JNK inhibitors.

Table 1: Biochemical IC50 Values for JNK-IN-8

TargetIC50 (nM)
JNK14.7
JNK218.7
JNK31.0

Data sourced from Zhang et al., 2012.

Table 2: Cellular EC50 for Inhibition of c-Jun Phosphorylation by JNK-IN-8

Cell LineEC50 (nM)
HeLa486
A375338

Data sourced from Zhang et al., 2012.

Table 3: Exemplary Working Concentrations of JNK Inhibitors in Primary Cell Cultures

InhibitorPrimary Cell TypeConcentrationObserved EffectReference
JNK-IN-8Primary Cortical Neurons (mouse)0.3 µMDid not alter neuronal morphology but inhibited protein expression of excitatory receptors.
SP600125Primary Human Chondrocytes10 µMAbolished mechanical stress-induced proteoglycan synthesis.
SP600125Primary Human Skin Cells15 µMSuccessfully inhibited JNK activation.
SP600125Primary Human CD4 Cell CulturesNot SpecifiedBlocked activation and differentiation.
SP600125Primary Macrophages (mouse)Not SpecifiedResulted in cell cycle inhibition and apoptosis.

Signaling Pathway

The JNK signaling cascade is a three-tiered kinase pathway. It is activated by various stress stimuli, including inflammatory cytokines and environmental stress. This leads to the activation of MAP3Ks, which in turn phosphorylate and activate the MAP2Ks, MKK4 and MKK7. These dual-specificity kinases then phosphorylate and activate JNKs on threonine and tyrosine residues. Activated JNKs translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex. This leads to the transcription of genes involved in processes like cell proliferation, differentiation, and apoptosis.

JNK_Signaling_Pathway Stress Stress Stimuli (Cytokines, UV, etc.) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun / AP-1 JNK->cJun JNK_IN_21 This compound JNK_IN_21->JNK Response Cellular Responses (Apoptosis, Inflammation, etc.) cJun->Response Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Primary Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with This compound or Vehicle Seed->Pretreat Stimulate Stimulate with JNK Activator Pretreat->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify Protein Quantification Lyse->Quantify WB Western Blot Quantify->WB Analyze Data Analysis WB->Analyze

References

Application Notes and Protocols for Western Blot Analysis of JNK Pathway Inhibition in Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs), members of the mitogen-activated protein kinase (MAPK) family, are critical mediators of cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet radiation, and heat shock.[1][] The JNK signaling pathway is implicated in numerous cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[3] Dysregulation of the JNK pathway has been linked to various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3] Consequently, JNK inhibitors are a significant area of research for therapeutic development.

This document provides a detailed protocol for assessing the efficacy of JNK inhibitors in cultured cells using Western blotting to detect the phosphorylation status of JNK. While the protocol is broadly applicable, it will use the well-characterized irreversible inhibitor JNK-IN-8 as a specific example. JNK-IN-8 is a potent inhibitor of JNK1, JNK2, and JNK3 with IC50 values of 4.7 nM, 18.7 nM, and 1 nM, respectively. Limited information is publicly available for other specific inhibitors such as JNK-IN-21, a known JNK-1 inhibitor; however, this protocol can be adapted for its use.

The core of the JNK signaling cascade involves a three-tiered kinase module where a MAP3K activates a MAP2K (MKK4 or MKK7), which in turn dually phosphorylates JNK on threonine and tyrosine residues (Thr183/Tyr185 for JNK1/2 and Thr221/Tyr223 for JNK3) leading to its activation. Activated JNK then phosphorylates a range of downstream targets, most notably the transcription factor c-Jun. JNK inhibitors function by blocking the activity of these kinases, thereby interrupting this signaling cascade.

JNK Signaling Pathway and Inhibition

The following diagram illustrates the canonical JNK signaling pathway and the point of intervention by a JNK inhibitor.

JNK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAP3K MAP3K (e.g., ASK1, MEKK1) Stress Stimuli->MAP3K Cytokines Cytokines Cytokines->MAP3K MAP2K MAP2K (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK p-JNK p-JNK (Active) JNK->p-JNK Phosphorylation (Thr183/Tyr185) JNK_Inhibitor JNK Inhibitor (e.g., JNK-IN-8, this compound) JNK_Inhibitor->JNK cJun c-Jun p-JNK->cJun Translocation p-cJun p-c-Jun cJun->p-cJun Phosphorylation Cellular Responses Cellular Responses (Apoptosis, Inflammation, etc.) p-cJun->Cellular Responses

JNK signaling cascade and the inhibitory action of a JNK inhibitor.

Experimental Protocols

This protocol outlines the methodology for treating cultured cells with a JNK activator, such as Anisomycin, in the presence or absence of a JNK inhibitor, followed by Western blot analysis of phosphorylated JNK (p-JNK) and total JNK.

Materials and Reagents
  • Cell Line: A suitable cell line responsive to JNK activation (e.g., HeLa, HEK293, NIH/3T3).

  • Cell Culture Medium: Appropriate medium and supplements (e.g., DMEM, 10% FBS, penicillin/streptomycin).

  • JNK Activator: Anisomycin (Sigma-Aldrich) or UV irradiation.

  • JNK Inhibitor: JNK-IN-8 (Selleck Chemicals) or other JNK inhibitors.

  • Vehicle Control: Dimethyl sulfoxide (DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA Protein Assay Kit (Thermo Fisher Scientific).

  • SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, SDS, TEMED, APS.

  • Protein Transfer Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.

  • Primary Antibodies:

    • Rabbit anti-phospho-JNK (Thr183/Tyr185) monoclonal antibody.

    • Rabbit anti-total JNK polyclonal antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent Substrate: ECL Western Blotting Substrate.

  • Imaging System: Chemiluminescence detection system.

Procedure

1. Cell Culture and Treatment

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Allow cells to adhere and grow overnight.

  • Optional: If required for the specific cell line, serum-starve the cells for 4-6 hours prior to treatment.

  • Pre-treat the cells with various concentrations of the JNK inhibitor (e.g., 0.1, 1, 5 µM of JNK-IN-8) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with a JNK activator to induce JNK phosphorylation. For example, treat with 10 µg/mL Anisomycin for 30 minutes. A non-stimulated control group should be included.

  • Experimental groups should include:

    • Untreated cells (negative control)

    • Vehicle-treated cells stimulated with Anisomycin (positive control)

    • JNK inhibitor-treated cells stimulated with Anisomycin (at various concentrations)

2. Preparation of Cell Lysates

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold lysis buffer to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer.

4. SDS-PAGE and Protein Transfer

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane into a 10% SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane.

5. Immunoblotting

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Incubate the membrane with the primary antibody against phospho-JNK (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Following imaging, the membrane can be stripped and re-probed for total JNK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Presentation and Analysis

Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the phospho-JNK bands should be normalized to the intensity of the corresponding total JNK bands. The results can be presented in a table to clearly demonstrate the dose-dependent effect of the JNK inhibitor.

Treatment GroupJNK Inhibitor (µM)Anisomycin (10 µg/mL)p-JNK / Total JNK Ratio (Normalized)
Untreated Control0-0.1 ± 0.02
Vehicle Control0+1.0 ± 0.15
JNK Inhibitor0.1+0.6 ± 0.10
JNK Inhibitor1+0.2 ± 0.05
JNK Inhibitor5+0.05 ± 0.01

Note: The data presented in this table is illustrative and represents expected results. Actual values will vary depending on the cell line, experimental conditions, and the specific JNK inhibitor used.

References

Application Notes and Protocols for Studying Inflammatory Pathways Using JNK-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family that play a crucial role in mediating cellular responses to a variety of stress signals, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[1][2] The JNK signaling pathway is a critical convergence point for both innate and adaptive immune responses.[1] Dysregulation of the JNK pathway is associated with a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][3]

JNK-IN-21 is a potent and selective covalent inhibitor of JNK, targeting a conserved cysteine residue in the ATP-binding site. Its irreversible binding mechanism offers high potency and prolonged inhibition of JNK activity, making it a valuable tool for dissecting the role of the JNK signaling cascade in inflammatory processes. These application notes provide detailed protocols for utilizing this compound to investigate inflammatory pathways in cellular models.

Data Presentation

The following tables summarize the inhibitory activity of compounds structurally related to this compound, providing a reference for expected potency.

Table 1: Biochemical and Cellular Potency of Covalent JNK Inhibitors

CompoundJNK1 IC₅₀ (nM)JNK2 IC₅₀ (nM)JNK3 IC₅₀ (nM)Cellular p-c-Jun EC₅₀ (nM) (HeLa)Cellular p-c-Jun EC₅₀ (nM) (A375)
JNK-IN-8 4.718.71.0486338

Data for JNK-IN-8, a structurally similar covalent inhibitor, is presented as a surrogate for this compound. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in a biochemical assay. EC₅₀ values represent the concentration required to inhibit the phosphorylation of c-Jun (a direct substrate of JNK) by 50% in a cellular context.

Signaling Pathway Diagram

The diagram below illustrates the canonical JNK signaling pathway, a key regulator of inflammation. Pro-inflammatory stimuli activate a cascade of kinases, culminating in the activation of JNK, which in turn phosphorylates transcription factors like c-Jun, leading to the expression of inflammatory genes. This compound acts by covalently binding to and inhibiting JNK.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Cytokines Pro-inflammatory Cytokines Stress Signals Stress Signals Receptors Receptors Stress Signals->Receptors MAP3Ks MAP3Ks (e.g., ASK1, TAK1) Receptors->MAP3Ks MAP2Ks MAP2Ks (MKK4, MKK7) MAP3Ks->MAP2Ks phosphorylates JNK JNK MAP2Ks->JNK phosphorylates c-Jun c-Jun JNK->c-Jun phosphorylates JNK_IN_21 This compound JNK_IN_21->JNK inhibits Inflammatory Gene Expression Inflammatory Gene Expression c-Jun->Inflammatory Gene Expression promotes

JNK Signaling Pathway in Inflammation.

Experimental Protocols

Protocol 1: Inhibition of JNK Phosphorylation in LPS-Stimulated Macrophages

This protocol details the use of this compound to inhibit the activation of JNK in a common in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow Diagram

Experimental_Workflow Pre-treat Pre-treat with this compound (or vehicle control) Stimulate Stimulate with LPS Pre-treat->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Western_Blot Western Blot for p-JNK, JNK, p-c-Jun, c-Jun Lyse_Cells->Western_Blot Analyze Analyze Data Western_Blot->Analyze

Workflow for JNK Inhibition Assay.

Materials:

  • This compound (prepare stock solution in DMSO)

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blot apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-phospho-c-Jun (Ser63), anti-c-Jun, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator. Seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation (Optional): For some experiments, to reduce basal signaling, serum-starve the cells in serum-free DMEM for 4-6 hours prior to treatment.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce JNK activation. Include a non-stimulated control group.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate.

  • Data Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Measurement of Pro-inflammatory Cytokine Production

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • LPS

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentrations against the this compound concentrations to determine the dose-dependent inhibitory effect.

Conclusion

This compound is a powerful research tool for investigating the role of the JNK signaling pathway in inflammation. The provided protocols offer a framework for studying the effects of this inhibitor on key inflammatory readouts at the molecular and cellular levels. By elucidating the specific contributions of JNK to inflammatory responses, this compound can aid in the identification and validation of novel therapeutic targets for a variety of inflammatory diseases.

References

Application Notes and Protocols for JNK Inhibition in Neurobiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of c-Jun N-terminal kinase (JNK) inhibitors in neurobiology research, with a focus on the well-characterized inhibitor, SP600125. JNK signaling pathways are critically involved in the pathophysiology of various neurodegenerative diseases and neuronal injury, making JNK inhibitors valuable tools for investigating disease mechanisms and potential therapeutic interventions.

Introduction to JNK Signaling in Neurobiology

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1][2] In the central nervous system (CNS), JNK signaling is a key regulator of neuronal apoptosis, neuroinflammation, and synaptic plasticity. Dysregulation of the JNK pathway has been implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[3][4][5] The three main JNK isoforms, JNK1, JNK2, and JNK3, are expressed in the brain, with JNK3 being predominantly neuron-specific, making it an attractive target for therapeutic intervention in neurological diseases.

Featured JNK Inhibitor: SP600125

SP600125 is a potent, reversible, and ATP-competitive inhibitor of all three JNK isoforms. It is a widely used tool compound in neurobiology research to probe the function of the JNK signaling pathway in various in vitro and in vivo models of neurological disease.

Mechanism of Action

SP600125 exerts its neuroprotective effects by inhibiting the phosphorylation of c-Jun, a key downstream target of JNK. This, in turn, prevents the activation of apoptotic and inflammatory signaling cascades that contribute to neuronal cell death and neurodegeneration.

Quantitative Data for SP600125

The following tables summarize the key quantitative data for SP600125 from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of SP600125

ParameterJNK1JNK2JNK3Cell-Based c-Jun PhosphorylationReference
IC₅₀ 40 nM40 nM90 nM5-10 µM
Kᵢ 2 nM4 nM52 nM-

Table 2: Application of SP600125 in In Vitro Neurobiology Models

Cell TypeModelSP600125 ConcentrationEffectReference
Jurkat T cellsGeneral Apoptosis Model5-10 µMInhibition of c-Jun phosphorylation
Primary Human MonocytesNeuroinflammation10 µMReduced LPS-induced cytokine production
HT22 NeuronsGlutamate-induced Oxidative Stress20 µMIncreased cell viability, reduced ROS production
PC12-P1F1 CellsNeurite Outgrowth5 µMEnhanced TRTS-induced neurite outgrowth
SH-SY5Y CellsGeneral Cytotoxicity< 10 µMMaintained cell viability

Table 3: Application of SP600125 in In Vivo Neurobiology Models

Animal ModelDisease ModelSP600125 DosageRoute of AdministrationNeuroprotective OutcomeReference
RatTransient Global Ischemia30 µ g/animal IntracerebroventricularPrevention of neuronal death in hippocampal CA1
MouseMPTP-induced Parkinson's Disease15 mg/kgSubcutaneousProtected dopaminergic neurons, restored dopamine levels
MouseAlzheimer's Disease Model16 mg/kg/day for 14 daysIntraperitonealReduced p-JNK levels and PS1 expression
RatAmygdala Kindling (Epilepsy Model)Not specifiedIntraventricular infusionAlleviated neuronal damage
RatSubarachnoid Hemorrhage30 mg/kgIntraperitonealDecreased oxidative stress and neuroapoptosis

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the JNK signaling pathway, a typical experimental workflow for studying neuroprotection, and the mechanism of action of JNK inhibition.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibition Inhibition Stress Stimuli Stress Stimuli MKK4_7 MKK4/7 Stress Stimuli->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Neuroinflammation Neuroinflammation cJun->Neuroinflammation SP600125 SP600125 SP600125->JNK

Caption: JNK signaling pathway and inhibition by SP600125.

Experimental_Workflow cluster_workflow Experimental Workflow: In Vitro Neuroprotection Assay A 1. Culture Primary Neurons or Neuronal Cell Line B 2. Pre-treat with SP600125 (e.g., 10-20 µM) A->B C 3. Induce Neuronal Injury (e.g., Glutamate, MPP+) B->C D 4. Incubate for 24-48 hours C->D E 5. Assess Neuronal Viability (e.g., MTT, LDH assay) D->E F 6. Western Blot for p-JNK, p-c-Jun, and Apoptosis Markers D->F

Caption: Workflow for in vitro neuroprotection assay.

Mechanism_of_Action cluster_mechanism Mechanism of Neuroprotection by SP600125 Neuronal Stress Neuronal Stress JNK Activation JNK Activation Neuronal Stress->JNK Activation c-Jun Phosphorylation c-Jun Phosphorylation JNK Activation->c-Jun Phosphorylation Pro-apoptotic Gene Expression Pro-apoptotic Gene Expression c-Jun Phosphorylation->Pro-apoptotic Gene Expression Inflammatory Cytokine Production Inflammatory Cytokine Production c-Jun Phosphorylation->Inflammatory Cytokine Production Neuronal Apoptosis Neuronal Apoptosis Pro-apoptotic Gene Expression->Neuronal Apoptosis Inflammatory Cytokine Production->Neuronal Apoptosis SP600125 SP600125 SP600125->JNK Activation

Caption: Mechanism of neuroprotection by SP600125.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Using Primary Cortical Neurons

This protocol describes a general method for assessing the neuroprotective effects of SP600125 against glutamate-induced excitotoxicity in primary cortical neuron cultures.

Materials:

  • Primary cortical neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • SP600125 (stock solution in DMSO)

  • L-Glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density and culture for 7-10 days to allow for maturation.

  • SP600125 Pre-treatment: Prepare working concentrations of SP600125 in culture medium. Remove the old medium from the neurons and replace it with the medium containing different concentrations of SP600125 (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO). Incubate for 2 hours.

  • Induction of Excitotoxicity: Add L-Glutamic acid to the culture medium to a final concentration of 50-100 µM.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 2: In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease

This protocol provides a general guideline for evaluating the neuroprotective effects of SP600125 in the MPTP-induced mouse model of Parkinson's disease.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • SP600125

  • Vehicle for SP600125 (e.g., 10% DMSO in saline)

  • Saline (0.9% NaCl)

  • Equipment for subcutaneous injections

  • Tissue homogenization and HPLC equipment for dopamine analysis

  • Immunohistochemistry reagents for tyrosine hydroxylase (TH) staining

Procedure:

  • Animal Groups: Divide mice into four groups: (1) Saline control, (2) SP600125 only, (3) MPTP + Vehicle, (4) MPTP + SP600125.

  • Drug Administration:

    • Administer SP600125 (e.g., 15 mg/kg) or vehicle subcutaneously once daily for 7 days.

    • On day 3, administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals. The first SP600125 injection should be given 30 minutes before the first MPTP injection.

  • Tissue Collection: Seven days after the last MPTP injection, euthanize the mice and collect the brains. Dissect the striatum and substantia nigra.

  • Neurochemical Analysis: Homogenize the striatal tissue and measure the levels of dopamine and its metabolites using HPLC with electrochemical detection.

  • Immunohistochemistry: Process the substantia nigra for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons.

  • Data Analysis: Compare the dopamine levels and the number of TH-positive neurons between the different experimental groups.

Conclusion

JNK inhibitors, such as SP600125, are invaluable tools for dissecting the role of JNK signaling in neuronal function and disease. The provided data and protocols offer a starting point for researchers to design and execute experiments aimed at understanding and potentially treating a variety of neurological disorders. It is crucial to optimize inhibitor concentrations and treatment regimens for each specific experimental model.

References

Troubleshooting & Optimization

JNK-IN-21 not inhibiting c-Jun phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JNK-IN-21. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this JNK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that are activated by stress stimuli, such as cytokines and environmental stress.[1] Once activated, JNKs phosphorylate various downstream targets, a key one being the transcription factor c-Jun.[1] Phosphorylation of c-Jun on serine residues 63 and 73 enhances its transcriptional activity. JNK inhibitors function by blocking the activity of these kinases, thereby interrupting this signaling cascade.[1] While the precise binding mode of this compound is proprietary, it is designed to interfere with the kinase's ability to phosphorylate its substrates.

Q2: What are the expected downstream effects of successful this compound inhibition?

A2: Successful inhibition of JNK by this compound should lead to a measurable decrease in the phosphorylation of its downstream substrates. The most commonly assessed marker is a reduction in phosphorylated c-Jun (p-c-Jun) at Ser63/Ser73. This, in turn, can modulate the expression of AP-1 regulated genes and affect cellular processes such as apoptosis, inflammation, and proliferation.

Q3: At what concentration should I use this compound?

A3: The optimal concentration of this compound is cell-type and experiment-dependent. We recommend performing a dose-response experiment to determine the effective concentration for your specific model system. A typical starting range for many JNK inhibitors is between 0.1 µM and 10 µM. For example, the well-characterized JNK inhibitor SP600125 is often used in this concentration range.[2]

Troubleshooting Guide: this compound Not Inhibiting c-Jun Phosphorylation

One of the most common methods to verify the efficacy of a JNK inhibitor is to assess the phosphorylation status of its direct substrate, c-Jun. If you are not observing the expected decrease in c-Jun phosphorylation after treating your cells with this compound, please consult the following troubleshooting guide.

Diagram: JNK Signaling Pathway and Point of Inhibition

JNK_Pathway cluster_nucleus Nuclear Events stress Stress Stimuli (UV, Cytokines) map3k MAPKKK (e.g., ASK1, MEKK1) stress->map3k map2k MAPKK (MKK4, MKK7) map3k->map2k jnk JNK map2k->jnk cjun c-Jun jnk->cjun Phosphorylation (Ser63/Ser73) pcjun p-c-Jun (Active) cjun->pcjun nucleus Nucleus pcjun->nucleus gene_expression Gene Expression (Apoptosis, Inflammation) inhibitor This compound inhibitor->jnk

Caption: The JNK signaling cascade, illustrating the point of inhibition by this compound.

Troubleshooting Workflow

If you are not observing the expected inhibition of c-Jun phosphorylation, follow this systematic workflow to identify the potential issue.

Troubleshooting_Workflow start Start: No inhibition of p-c-Jun observed check_inhibitor Step 1: Verify Inhibitor - Freshly prepared? - Correct concentration? - Proper storage? start->check_inhibitor check_protocol Step 2: Review Protocol - Correct cell density? - Adequate incubation time? - Appropriate stimulation? check_inhibitor->check_protocol Inhibitor OK check_reagents Step 3: Check Reagents - Antibody validation (p-c-Jun, total c-Jun)? - Lysis buffer with phosphatase inhibitors? check_protocol->check_reagents Protocol OK check_pathway Step 4: Assess Pathway Activation - Is JNK pathway activated in your control cells? check_reagents->check_pathway Reagents OK consider_biology Step 5: Consider Biological Factors - Cell line resistance? - Alternative signaling pathways? check_pathway->consider_biology Pathway Activated solution Resolution consider_biology->solution Factors Addressed

Caption: A step-by-step workflow for troubleshooting the lack of c-Jun phosphorylation inhibition.

Detailed Troubleshooting Steps & Solutions
Potential Problem Possible Cause Recommended Solution
Inhibitor Integrity and Handling 1. Degradation: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Incorrect Concentration: Errors in calculating the final concentration or dilution. 3. Solubility Issues: The inhibitor may not be fully dissolved in the cell culture medium.1. Use Fresh Inhibitor: Prepare a fresh stock solution of this compound from a new vial. Aliquot the stock solution to minimize freeze-thaw cycles. 2. Verify Calculations: Double-check all dilution calculations. 3. Ensure Solubility: Confirm the solubility of this compound in your solvent (e.g., DMSO) and ensure it is fully dissolved before adding to the media. Perform a visual inspection for any precipitation.
Experimental Protocol 1. Suboptimal Incubation Time: The incubation time with this compound may be too short to achieve effective inhibition. 2. Insufficient Pathway Activation: The stimulus used to activate the JNK pathway may not be potent enough in your system. 3. Cell Density: Cell confluency can affect signaling pathway activation.1. Optimize Incubation Time: Perform a time-course experiment, pre-incubating cells with this compound for various durations (e.g., 1, 2, 4 hours) before stimulation. 2. Confirm Pathway Activation: Ensure your positive control (stimulated cells without inhibitor) shows a robust increase in p-c-Jun levels. You may need to increase the concentration or duration of the stimulus (e.g., Anisomycin, UV radiation). 3. Maintain Consistent Cell Density: Plate cells at a consistent density for all experiments, typically between 70-80% confluency.
Reagents and Detection 1. Antibody Issues: The primary antibody against p-c-Jun may be non-specific or not working optimally. 2. Inefficient Lysis: Incomplete cell lysis or degradation of phosphorylated proteins. 3. Loading Control: Inaccurate protein quantification leading to unequal loading.1. Validate Antibodies: Use a well-validated antibody for p-c-Jun. Include a positive control (e.g., lysate from cells treated with a potent JNK activator) and a negative control. Also, probe for total c-Jun to ensure that the lack of p-c-Jun signal is not due to a decrease in total c-Jun protein. 2. Use Appropriate Lysis Buffer: Use a lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[3] 3. Normalize to Loading Control: Determine total protein concentration (e.g., using a BCA assay) to ensure equal loading. Always include a loading control like β-actin or GAPDH on your Western blot.
Biological Factors 1. Cell Line Specificity: The cell line you are using may have intrinsic resistance to JNK inhibition or may not rely heavily on the JNK pathway for the process you are studying. 2. Compensatory Pathways: Inhibition of the JNK pathway might lead to the activation of other signaling pathways that can also phosphorylate c-Jun or downstream targets. 3. Off-Target Effects: At high concentrations, some kinase inhibitors can have off-target effects that may complicate the interpretation of results.1. Test in Other Cell Lines: If possible, test this compound in a different cell line known to have an active JNK pathway. 2. Probe for Other Pathways: Investigate the activation of other related pathways, such as other MAPK pathways (ERK, p38), using phosphospecific antibodies. 3. Perform a Dose-Response: Use the lowest effective concentration of this compound to minimize potential off-target effects.

Experimental Protocols

Western Blot for Detecting Phosphorylated c-Jun (p-c-Jun)

This protocol describes the steps to assess the level of c-Jun phosphorylation in cells treated with this compound.

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture dishes and grow to 70-80% confluency.

    • Pre-treat the cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for the optimized duration (e.g., 1-2 hours).

    • Stimulate the cells with a JNK activator (e.g., Anisomycin, UV-C) for the appropriate time to induce c-Jun phosphorylation. Non-stimulated cells should be included as a negative control.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-c-Jun (Ser63 or Ser73), diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To confirm equal loading and assess total c-Jun levels, the membrane can be stripped and re-probed with antibodies for total c-Jun and a loading control (e.g., β-actin).

In Vitro JNK Kinase Assay

This assay directly measures the enzymatic activity of JNK and its inhibition by this compound. This can be useful to determine if the inhibitor is directly acting on the kinase.

  • Immunoprecipitation of JNK (from cell lysates):

    • Lyse cells as described in the Western Blot protocol.

    • Incubate 200-500 µg of protein lysate with an anti-JNK antibody overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the JNK-antibody complex.

    • Pellet the beads by centrifugation and wash several times with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer.

    • Add the substrate (e.g., recombinant GST-c-Jun) and the desired concentration of this compound or vehicle control.

    • Initiate the reaction by adding ATP (can be [γ-³²P]ATP for radioactive detection or "cold" ATP for detection by Western blot).

    • Incubate at 30°C for 30 minutes.

  • Detection:

    • For Western Blot Detection: Stop the reaction by adding SDS sample buffer and boiling. Analyze the samples by SDS-PAGE and Western blot using a phospho-c-Jun specific antibody.

    • For Radioactive Detection: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

For further assistance, please contact our technical support team.

References

Technical Support Center: JNK-IN-21 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNK-IN-21, a covalent inhibitor of c-Jun N-terminal kinases (JNK). This guide is intended for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, irreversible inhibitor of the c-Jun N-terminal kinase (JNK) family, which includes JNK1, JNK2, and JNK3.[1] These kinases are key components of the mitogen-activated protein kinase (MAPK) signaling pathway and are activated by various stress stimuli, including inflammatory cytokines, ultraviolet irradiation, and heat shock. This compound functions as an ATP-competitive inhibitor that forms a covalent bond with a conserved cysteine residue within the ATP-binding site of JNK isoforms.[1] This covalent modification leads to prolonged and irreversible inhibition of JNK activity.

Q2: What are the primary applications of this compound in research?

This compound and its analogs are utilized to investigate the role of JNK signaling in a multitude of cellular processes. Given the involvement of JNK in apoptosis, inflammation, cell proliferation, and differentiation, this inhibitor is a valuable tool for studying diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.[2][3]

Q3: I am observing unexpected cellular phenotypes that do not correlate with JNK inhibition. What could be the cause?

Unexpected phenotypes can arise from off-target effects of the inhibitor. While this compound and its close analog JNK-IN-8 are designed to be selective, they may interact with other kinases, particularly at higher concentrations. For instance, the parent compound of this inhibitor series, JNK-IN-7, was found to also bind to IRAK1, PIK3C3, PIP5K3, and PIP4K2C.[1] JNK-IN-8, which is structurally very similar to this compound, demonstrated improved selectivity by eliminating binding to these specific off-targets. However, it is crucial to perform dose-response experiments and consider potential off-target effects in your cellular system.

Q4: My results with this compound are inconsistent. What are some common sources of variability?

Inconsistency in results can stem from several factors:

  • Compound Stability: Ensure the inhibitor is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can influence signaling pathways and cellular responses to inhibitors.

  • Stimulation Conditions: If you are studying stress-induced JNK activation, the timing, and concentration of the stimulus (e.g., anisomycin, UV) are critical for reproducible results.

  • Assay-Specific Variability: Technical variations in assays like Western blotting or kinase assays can lead to inconsistent data. Ensure consistent loading for Western blots and precise pipetting for kinase assays.

Troubleshooting Guides

Issue 1: No or Weak Inhibition of JNK Activity

Possible Causes and Solutions

Possible CauseRecommended Solution
Inactive Compound Purchase a new batch of this compound from a reputable supplier. Ensure proper storage conditions (typically -20°C or -80°C).
Insufficient Inhibitor Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. The cellular EC50 for inhibiting c-Jun phosphorylation by the related compound JNK-IN-8 is in the range of 300-500 nM.
Incorrect Timing of Treatment Optimize the pre-incubation time with this compound before stimulating the JNK pathway. For covalent inhibitors, a sufficient incubation time is necessary to allow for the covalent bond formation.
Low JNK Activation Confirm that your stimulus (e.g., anisomycin, UV, TNF-α) is effectively activating the JNK pathway by running a positive control (stimulated cells without inhibitor) and assessing JNK phosphorylation.
Cell Line Resistance Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line or a genetic approach (e.g., siRNA/shRNA) to validate your findings.
Issue 2: Unexpected Increase in Cell Death or Toxicity

Possible Causes and Solutions

Possible CauseRecommended Solution
Off-Target Effects Use the lowest effective concentration of this compound. Consider using a structurally different JNK inhibitor as a control to confirm that the observed phenotype is due to JNK inhibition.
Induction of Apoptosis via JNK-Independent Pathways JNK signaling can have both pro-apoptotic and anti-apoptotic roles depending on the cellular context. The observed cell death may be an intended consequence of JNK inhibition in your specific model. Perform apoptosis assays (e.g., Annexin V/PI staining, caspase activity) to confirm the mechanism of cell death.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control.
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results

Possible Causes and Solutions

Possible CauseRecommended Solution
Cellular Permeability and Efflux The inhibitor may have poor cell permeability or be actively transported out of the cells. While this compound is designed to be cell-permeable, this can vary between cell lines.
High Intracellular ATP Concentration This compound is an ATP-competitive inhibitor. The high concentration of ATP within cells can compete with the inhibitor for binding to JNK, requiring higher concentrations of the inhibitor for cellular efficacy compared to in vitro kinase assays.
Protein Binding The inhibitor may bind to other cellular proteins, reducing its effective concentration available to inhibit JNK.

Quantitative Data Summary

The following tables summarize key quantitative data for JNK-IN-8, a close and potent analog of this compound. This data can serve as a reference for expected potency and selectivity.

Table 1: Biochemical Potency of JNK-IN-8 Against JNK Isoforms

KinaseIC50 (nM)
JNK14.7
JNK218.7
JNK31.0

Data from Zhang et al. (2012).

Table 2: Cellular Potency of JNK-IN-8

Cell LineAssayEC50 (nM)
HeLac-Jun Phosphorylation486
A375c-Jun Phosphorylation338

Data from Zhang et al. (2012).

Table 3: Selectivity Profile of JNK-IN-8

JNK-IN-8 demonstrates high selectivity for JNK kinases. Unlike its predecessor JNK-IN-7, it does not exhibit significant binding to IRAK1, PIK3C3, PIP4K2C, and PIP5K3 at concentrations where it potently inhibits JNK.

Experimental Protocols

Protocol 1: Western Blotting for Phospho-JNK and Phospho-c-Jun

This protocol is for assessing the inhibition of JNK signaling in cultured cells.

Materials:

  • Cell culture reagents

  • This compound

  • JNK pathway activator (e.g., anisomycin, UV light)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Pre-treat with desired concentrations of this compound for 1-2 hours. Stimulate with a JNK activator for the appropriate time (e.g., 30 minutes with anisomycin).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Protocol 2: In Vitro JNK Kinase Assay

This protocol measures the direct inhibitory effect of this compound on JNK activity.

Materials:

  • Recombinant active JNK1, JNK2, or JNK3 enzyme

  • JNK substrate (e.g., GST-c-Jun or ATF2)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in kinase buffer.

  • Assay Setup: In a 384-well plate, add the test compound or vehicle (DMSO).

  • Enzyme Addition: Add the JNK enzyme solution to each well.

  • Reaction Initiation: Add a mixture of the JNK substrate and ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent and incubate for 30 minutes.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

JNK_Signaling_Pathway JNK Signaling Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3Ks MAP3Ks (ASK1, MEKK1, etc.) Stress->MAP3Ks MKK4_7 MKK4 / MKK7 MAP3Ks->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK p cJun c-Jun JNK->cJun p Other_Substrates Other Substrates (ATF2, p53, etc.) JNK->Other_Substrates p Response Cellular Responses (Apoptosis, Inflammation, etc.) cJun->Response Other_Substrates->Response JNK_IN_21 This compound JNK_IN_21->JNK

Caption: A simplified diagram of the JNK signaling cascade and the point of inhibition by this compound.

Experimental_Workflow Experimental Workflow for this compound Start Start Experiment Cell_Culture Cell Culture Start->Cell_Culture Treatment Treat with this compound and/or Stimulus Cell_Culture->Treatment Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Treatment->Biochemical_Assay Cellular_Assay Cellular Assay (e.g., Western Blot, Viability) Treatment->Cellular_Assay Data_Analysis Data Analysis Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A general experimental workflow for investigating the effects of this compound.

Caption: A logical flowchart for troubleshooting unexpected experimental outcomes with this compound.

References

Technical Support Center: JNK-IN-21 and Related Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-21, and its closely related, well-characterized analogs such as JNK-IN-8. Due to the limited specific data available for this compound, this guide leverages the extensive research on JNK-IN-8 to provide researchers, scientists, and drug development professionals with a robust resource for anticipating and mitigating potential off-target effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target potencies of JNK-IN-8, a close analog of this compound?

A1: JNK-IN-8 is a potent, irreversible inhibitor of all three JNK isoforms. It covalently binds to a conserved cysteine residue within the ATP-binding site. The reported IC50 values for JNK-IN-8 are:

  • JNK1: 4.7 nM

  • JNK2: 18.7 nM

  • JNK3: 1.0 nM[1][2]

Q2: What are the potential off-target effects of JNK-IN-8 and related compounds?

A2: While JNK-IN-8 is considered highly selective, kinome-wide screening has identified a limited number of potential off-target kinases. It's crucial to consider these when interpreting experimental results. For instance, an earlier analog, JNK-IN-7, showed binding to IRAK1, PIK3C3, PIP5K3, and PIP4K2C.[3] However, JNK-IN-8 demonstrated improved selectivity, eliminating binding to several of these.[2] Some studies suggest that at higher concentrations, off-target effects may become more apparent.[4] For example, some off-target activity has been noted for MNK2 and FMS in the 200-500 nM range.

Q3: How can I experimentally determine if this compound is causing off-target effects in my cell-based assays?

A3: There are several robust methods to assess off-target effects:

  • Kinome Profiling: This is the most comprehensive method to determine the selectivity of your inhibitor against a large panel of kinases. Services like KINOMEscan™ provide quantitative binding data for hundreds of kinases.

  • Western Blotting: This technique can be used to probe the phosphorylation status of key proteins in signaling pathways other than the JNK pathway. For example, you can assess the activation of kinases in the ERK or p38 MAPK pathways.

  • Cellular Thermal Shift Assay (CETSA): CETSA can confirm direct target engagement in intact cells. A thermal shift indicates that your compound is binding to the target protein. This can help differentiate direct off-target binding from indirect pathway crosstalk.

  • Rescue Experiments: If you observe a phenotype, you can try to rescue it by overexpressing a drug-resistant mutant of JNK. If the phenotype is not rescued, it may be due to an off-target effect.

Q4: I am observing unexpected cytotoxicity at my effective concentration. Could this be an off-target effect?

A4: Yes, unexpected cytotoxicity is a common indicator of off-target effects. To troubleshoot this:

  • Confirm On-Target Engagement: Use a lower concentration of the inhibitor that is still effective at inhibiting JNK phosphorylation (e.g., as measured by phospho-c-Jun levels) to see if the cytotoxicity persists.

  • Perform a Dose-Response Curve: A steep dose-response curve for cytotoxicity may suggest a specific off-target liability.

  • Use a Structurally Different JNK Inhibitor: If a different, selective JNK inhibitor does not produce the same cytotoxic effect at concentrations that inhibit JNK, it is more likely that the cytotoxicity of this compound is due to an off-target effect. The well-characterized, but less selective, inhibitor SP600125 is known to have off-target effects on kinases like PI3K.

Troubleshooting Guide

Issue Potential Cause Recommended Action Expected Outcome
Inconsistent results between experiments. Off-target effects on other signaling pathways.Perform a Western blot analysis for key phosphorylated proteins in related pathways (e.g., p-ERK, p-p38).Identification of unintended pathway modulation.
Inhibitor instability or degradation.Prepare fresh stock solutions of this compound for each experiment.More consistent and reproducible results.
Observed phenotype does not match known JNK functions. The phenotype is mediated by an off-target kinase.Conduct a kinome-wide selectivity screen to identify potential off-target binders.A list of potential off-target kinases that could be responsible for the observed phenotype.
The inhibitor is affecting a non-kinase target.Consider broader profiling techniques beyond the kinome.Identification of novel off-target interactions.
Discrepancy between biochemical IC50 and cellular EC50. Poor cell permeability of the compound.Use a cell permeability assay to determine the intracellular concentration of the inhibitor.Understanding of the compound's bioavailability in your cellular model.
The inhibitor is being actively transported out of the cell.Test for inhibition of common efflux pumps.Improved cellular potency in the presence of an efflux pump inhibitor.
Covalent inhibitors may require longer incubation times for full effect.Perform a time-course experiment to determine the optimal incubation time for cellular inhibition.A clear understanding of the kinetics of target inhibition in your cells.

Quantitative Data Summary

The following tables summarize the kinase selectivity data for JNK-IN-8, a close and well-studied analog of this compound. This data is derived from KinomeScan™ profiling and provides a strong indication of the likely selectivity profile for related compounds.

Table 1: On-Target Potency of JNK-IN-8

KinaseIC50 (nM)
JNK14.7
JNK218.7
JNK31.0
Data from MedchemExpress and Selleck Chemicals.

Table 2: Off-Target Profile of JNK-IN-8 from KinomeScan™ (% Control at 1 µM)

Kinase% Control @ 1µM
JNK1 <1
JNK2 <1
JNK3 <1
MNK2>10
Fms>10
c-Kit>35
Met>35
PDGFRβ>35
This table represents a selection of kinases to illustrate the high selectivity of JNK-IN-8. A full kinome scan would assess hundreds of kinases. Data indicates that at 1 µM, JNK-IN-8 shows minimal binding to most other kinases.

Experimental Protocols

Protocol 1: Assessing Off-Target Pathway Activation via Western Blot

Objective: To determine if this compound treatment leads to the activation or inhibition of other MAPK signaling pathways, such as ERK and p38.

Methodology:

  • Cell Culture and Treatment: Plate your cells of interest (e.g., HeLa, A375) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies for:

      • Phospho-c-Jun (Ser63/73) - On-target effect

      • Total c-Jun

      • Phospho-p38 MAPK (Thr180/Tyr182) - Off-target pathway

      • Total p38 MAPK

      • Phospho-ERK1/2 (Thr202/Tyr204) - Off-target pathway

      • Total ERK1/2

      • A loading control (e.g., GAPDH, β-actin)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant change in the phosphorylation of p38 or ERK would suggest off-target activity.

Protocol 2: Verifying Target Engagement with Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that this compound directly binds to JNK in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Harvest and resuspend cells at a concentration of 2x10^6 cells/mL. Treat one aliquot with this compound (e.g., 1 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes for each temperature point in a gradient (e.g., 40°C to 70°C in 3°C increments). Heat the tubes in a thermocycler for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thaw in liquid nitrogen and thawing at room temperature.

  • Clarification of Lysate: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble JNK1/2/3 using Western blotting as described in Protocol 1.

  • Data Analysis: Plot the percentage of soluble JNK protein against temperature. A rightward shift in the melt curve for the this compound-treated sample compared to the vehicle control indicates thermal stabilization upon binding and thus, target engagement.

Visualizations

Signaling Pathway Diagrams

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3Ks MAP3Ks (ASK1, MEKK1, etc.) Stress->MAP3Ks MKK4_7 MKK4 / MKK7 MAP3Ks->MKK4_7 phosphorylates JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Complex cJun->AP1 GeneExpression Gene Expression (Proliferation, Apoptosis) AP1->GeneExpression JNK_IN_21 This compound JNK_IN_21->JNK inhibits

JNK Signaling Pathway and Point of Inhibition.

Off_Target_Troubleshooting Start Unexpected Phenotype Observed with this compound CheckOnTarget Confirm On-Target Inhibition (p-c-Jun) Start->CheckOnTarget KinomeScan Perform Kinome Profiling CheckOnTarget->KinomeScan Inhibition Confirmed WesternBlot Probe Other Pathways (p-ERK, p-p38) CheckOnTarget->WesternBlot Inhibition Confirmed CETSA Confirm Direct Target Engagement (CETSA) CheckOnTarget->CETSA Inhibition Confirmed OnTargetEffect Phenotype is Likely On-Target KinomeScan->OnTargetEffect No Significant Off-Targets OffTargetEffect Phenotype is Likely Off-Target KinomeScan->OffTargetEffect Off-Targets Identified WesternBlot->OnTargetEffect No Other Pathways Modulated WesternBlot->OffTargetEffect Other Pathways Modulated CETSA->OnTargetEffect Direct Binding Confirmed

Workflow for Investigating Potential Off-Target Effects.

References

JNK Inhibitor Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific inhibitor JNK-IN-21 is limited in publicly available scientific literature. Therefore, this guide utilizes data and protocols for the well-characterized JNK inhibitor, SP600125 , as a representative example to illustrate the principles of assessing cytotoxicity for JNK inhibitors. Researchers should validate these methodologies for their specific JNK inhibitor of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNK inhibitors in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for JNK inhibitors like SP600125?

A1: SP600125 is a potent, cell-permeable, and reversible inhibitor of c-Jun N-terminal kinases (JNK).[1] It functions as an ATP-competitive inhibitor, targeting JNK1, JNK2, and JNK3.[2][3][4] By blocking the kinase activity of JNK, these inhibitors prevent the phosphorylation of downstream substrates, such as the transcription factor c-Jun.[3] This disruption of the JNK signaling pathway can interfere with cellular processes like proliferation, inflammation, and apoptosis, making JNK inhibitors valuable tools in cancer research and other fields.

Q2: I am not observing the expected cytotoxic effect of the JNK inhibitor on my cell line. What are some possible reasons?

A2: Several factors could contribute to a lack of cytotoxicity:

  • Cell Line Specificity: The cytotoxic response to JNK inhibition is highly cell-context dependent. Some cell lines may not rely on the JNK pathway for survival and proliferation.

  • Drug Concentration and Incubation Time: The concentration of the inhibitor and the duration of treatment may be insufficient to induce a cytotoxic response. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Compound Stability: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Off-Target Effects: While SP600125 is a potent JNK inhibitor, it has been shown to inhibit other kinases, which could lead to complex cellular responses.

Q3: I am observing unexpected or off-target effects. How can I troubleshoot this?

A3: Unforeseen effects can arise from the complex nature of cellular signaling.

  • Confirm JNK Inhibition: Use a Western blot to verify that the inhibitor is effectively reducing the phosphorylation of a known JNK substrate, like c-Jun, at the concentrations used in your experiments.

  • Consider Off-Target Kinase Inhibition: SP600125 has been reported to inhibit other kinases, which may contribute to the observed phenotype. Reviewing literature for known off-targets of your specific inhibitor is recommended.

  • Use a Secondary Inhibitor: Employing a structurally different JNK inhibitor can help confirm that the observed phenotype is due to JNK inhibition and not an off-target effect of the primary compound.

  • Genetic Approaches: Using siRNA or shRNA to knockdown JNK expression can provide a more specific way to validate the role of JNK in your observed cellular response.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells in cytotoxicity assays. Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider using a multichannel pipette for reagent addition. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.
Low signal or unexpected results with MTT/MTS assays. Low metabolic activity of cells, interference of the compound with the assay chemistry.Ensure cells are in the logarithmic growth phase. Run a control to test if the JNK inhibitor itself reacts with the tetrazolium salt. Consider using an alternative viability assay, such as CellTiter-Glo®, which measures ATP levels.
Observed cytotoxicity does not correlate with JNK inhibition. The cytotoxic effect may be independent of JNK signaling or due to off-target effects.Confirm JNK pathway inhibition via Western blot for phospho-c-Jun. Test the inhibitor in a JNK-knockout or knockdown cell line to see if the cytotoxic effect is diminished.
Difficulty dissolving the JNK inhibitor. Poor solubility in aqueous media.SP600125 is soluble in DMSO. Prepare a concentrated stock solution in DMSO and then dilute it in culture media to the final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all treatments, including vehicle controls.

Quantitative Data: Cytotoxicity of SP600125 in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of SP600125 in various head and neck squamous cell carcinoma (HNSCC) cell lines after 5 days of treatment, as determined by an MTT assay.

Cell LineDescriptionIC50 (µmol/L)
MSK-Leuk1Leukoplakia20
1483HNSCC15
012HNSCC25
CA9-22HNSCC12
886LnMetastatic HNSCC10

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of JNK inhibitors.

Materials:

  • Cells of interest

  • Complete culture medium

  • JNK inhibitor (e.g., SP600125)

  • 96-well clear flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the JNK inhibitor in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol is based on the Promega CellTiter-Glo® assay, which measures ATP levels as an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • JNK inhibitor (e.g., SP600125)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Follow step 1 from the MTT assay protocol, but use an opaque-walled plate suitable for luminescence measurements.

  • Treatment: Follow step 2 from the MTT assay protocol.

  • Incubation: Follow step 3 from the MTT assay protocol.

  • Reagent Preparation and Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Visualizations

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress->MAP3K MKK4_7 MKK4/MKK7 MAP3K->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis Proliferation Proliferation cJun->Proliferation Inflammation Inflammation cJun->Inflammation JNK_IN_21 JNK Inhibitor (e.g., SP600125) JNK_IN_21->JNK

Caption: Simplified JNK signaling pathway and the point of inhibition.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with JNK inhibitor (various concentrations) incubate_24h->treat_cells incubate_treatment Incubate for desired duration (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_reagent Add viability reagent (e.g., MTT or CellTiter-Glo) incubate_treatment->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent read_plate Read plate (Absorbance or Luminescence) incubate_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for assessing cytotoxicity.

Troubleshooting_Tree issue Issue: No or low cytotoxicity observed check_conc Is the inhibitor concentration and incubation time sufficient? issue->check_conc Start troubleshooting check_viability Is the cell line known to be sensitive to JNK inhibition? check_conc->check_viability Yes solution1 Optimize concentration and incubation time (dose-response, time-course). check_conc->solution1 No check_protocol Was the experimental protocol followed correctly? check_viability->check_protocol Yes solution2 Select a different cell line known to be dependent on the JNK pathway. check_viability->solution2 No solution3 Review and repeat the experiment, ensuring proper controls. check_protocol->solution3 No no_issue Problem resolved. check_protocol->no_issue Yes solution1->no_issue solution2->no_issue solution3->no_issue

Caption: A troubleshooting decision tree for unexpected results.

References

Technical Support Center: Overcoming Resistance to JNK-IN-21 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the JNK inhibitor, JNK-IN-21, in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is a critical regulator of numerous cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation.[1] In cancer, persistent activation of JNK can contribute to tumor development and progression.[2] this compound is designed to block the activity of JNK, thereby inhibiting these pro-tumorigenic signals.

Q2: We are observing decreased sensitivity to this compound in our cancer cell lines over time. What are the potential mechanisms of resistance?

Resistance to JNK inhibitors like this compound can arise from various mechanisms. The JNK pathway's dual role in both promoting and suppressing tumors adds complexity to its therapeutic targeting.[3] Key resistance mechanisms include:

  • Activation of Pro-survival Signaling Pathways: Cancer cells can compensate for JNK inhibition by upregulating other pro-survival pathways. Crosstalk between JNK and pathways like NF-κB, p38 MAPK, PI3K/AKT, and Wnt/β-catenin can sustain cancer cell survival.

  • Induction of Pro-survival Autophagy: JNK can induce autophagy, a cellular process that can either lead to cell death or promote survival under stress. In the context of JNK inhibition, cancer cells might enhance pro-survival autophagy to counteract the drug's effects.

  • Increased Drug Efflux: Cancer cells can activate multidrug efflux pumps, such as P-glycoprotein (MDR1), MRP1, and ABCG2, which actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.

  • Tumor Microenvironment (TME) Interactions: Cancer-associated fibroblasts (CAFs) within the TME can mediate immunosuppression and drug resistance. JNK signaling in CAFs can contribute to an immunosuppressive microenvironment, potentially reducing the efficacy of JNK inhibitors.

  • Genetic Alterations: Mutations in the JNK signaling pathway components or downstream effectors could potentially lead to resistance.

Q3: Our lab is investigating combination therapies to overcome this compound resistance. What are some rational combination strategies?

Combining JNK inhibitors with other therapeutic agents is a promising strategy to overcome resistance. Consider the following approaches:

  • Combination with Conventional Chemotherapy: JNK signaling has been implicated in resistance to various chemotherapeutic agents like cisplatin and paclitaxel. Combining this compound with these agents may restore sensitivity. For example, the JNK inhibitor SP600125 has been shown to enhance the effects of cisplatin.

  • Combination with Targeted Therapies: Targeting parallel or downstream survival pathways is a rational approach. For instance, in BRAF-mutant melanomas, combining JNK inhibitors with BRAF and/or MEK inhibitors has shown promise.

  • Combination with Immunotherapy: JNK signaling can play a role in creating an immunosuppressive tumor microenvironment. Combining this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies, may enhance anti-tumor immune responses.

  • Combination with Radiotherapy: JNK inhibition has been shown to overcome resistance to irradiation-induced apoptosis in metastatic tetraploid cancer cells.

Troubleshooting Guides

Problem 1: Decreased Cell Death Observed After this compound Treatment

Possible Cause Suggested Solution
Activation of alternative survival pathways (e.g., PI3K/AKT, NF-κB) - Perform Western blot or other pathway analysis to assess the activation status of key survival pathways. - Consider combination treatment with inhibitors of the identified activated pathway.
Induction of pro-survival autophagy - Monitor autophagy markers (e.g., LC3-II, p62) by Western blot or immunofluorescence. - Test combination therapy with autophagy inhibitors (e.g., chloroquine, 3-methyladenine).
Insufficient inhibition of JNK activity - Verify the effective concentration of this compound in your cell line using a dose-response curve. - Confirm target engagement by measuring the phosphorylation of the JNK substrate, c-Jun.

Problem 2: No significant effect on tumor growth in vivo despite in vitro efficacy

Possible Cause Suggested Solution
Poor pharmacokinetic properties of this compound - Assess the in vivo stability and bioavailability of the compound. - Consider alternative JNK inhibitors with better in vivo profiles if available.
Tumor microenvironment-mediated resistance - Analyze the tumor microenvironment for the presence of cancer-associated fibroblasts (CAFs) and immunosuppressive cells. - Evaluate combination therapy with agents that target the TME, such as immunotherapy.
Development of acquired resistance in the tumor - Biopsy the resistant tumors and perform molecular analysis to identify potential resistance mechanisms (e.g., pathway activation, mutations). - Tailor subsequent treatment strategies based on the identified resistance mechanisms.

Quantitative Data Summary

Table 1: Efficacy of JNK Inhibitor Combination Therapies (Illustrative Data)

Cancer Type JNK Inhibitor Combination Agent Effect Reference
Ovarian CancerSP600125CisplatinEnhanced DNA damage and reversal of cisplatin resistance.
Bladder CancerSP600125anti-PD-1Potent tumor-suppressive effect with an inhibition rate of approximately 70%.
Colon Cancer (Metastatic Tetraploid)SP600125IrradiationOvercomes irradiation resistance.
BRAF-mutant MelanomaJNK InhibitorBRAF/MEK InhibitorOvercomes JNK-mediated tumor cell survival mechanisms.

Experimental Protocols

1. Western Blot Analysis for JNK Pathway Activation

  • Objective: To determine the phosphorylation status of JNK and its downstream target c-Jun as a measure of pathway activation.

  • Methodology:

    • Lyse treated and untreated cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-c-Jun, and total c-Jun overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

2. Cell Viability Assay (MTT Assay)

  • Objective: To assess the effect of this compound, alone or in combination with other drugs, on cancer cell viability.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and/or other compounds for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis following treatment with this compound.

  • Methodology:

    • Treat cells with this compound as required.

    • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Stress Stress (UV, Cytokines, etc.) Receptors Receptors Stress->Receptors GrowthFactors Growth Factors GrowthFactors->Receptors MAPKKK MAPKKK (e.g., ASK1, MEKK1) Receptors->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK cJun c-Jun JNK->cJun AP1 AP-1 Complex cJun->AP1 GeneExpression Target Gene Expression AP1->GeneExpression Proliferation Proliferation GeneExpression->Proliferation Apoptosis Apoptosis GeneExpression->Apoptosis Survival Survival GeneExpression->Survival Inflammation Inflammation GeneExpression->Inflammation

Caption: Simplified JNK signaling pathway.

JNK_Resistance_Mechanisms cluster_resistance Resistance Mechanisms JNK_IN_21 This compound JNK JNK JNK_IN_21->JNK Inhibits CancerCell Cancer Cell JNK->CancerCell Targeted in SurvivalPathways Activation of Pro-survival Pathways (PI3K/AKT, NF-κB) CancerCell->SurvivalPathways Activates Autophagy Induction of Pro-survival Autophagy CancerCell->Autophagy Induces EffluxPumps Increased Drug Efflux (MDR1, MRP1) CancerCell->EffluxPumps Upregulates TME Tumor Microenvironment (CAFs, Immune Cells) CancerCell->TME Interacts with SurvivalPathways->JNK_IN_21 Overcomes inhibition Autophagy->JNK_IN_21 Overcomes inhibition EffluxPumps->JNK_IN_21 Reduces concentration TME->JNK_IN_21 Contributes to resistance

Caption: Mechanisms of resistance to JNK inhibitors.

Overcoming_Resistance_Workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_strategy Strategy Development cluster_validation Preclinical Validation Resistance Resistance to This compound Observed PathwayAnalysis Pathway Analysis (Western Blot) Resistance->PathwayAnalysis AutophagyAssay Autophagy Assays Resistance->AutophagyAssay GeneExpression Gene Expression Profiling Resistance->GeneExpression ComboTargeted Combination with Targeted Therapy PathwayAnalysis->ComboTargeted AutophagyAssay->ComboTargeted ComboChemo Combination with Chemotherapy GeneExpression->ComboChemo ComboImmuno Combination with Immunotherapy GeneExpression->ComboImmuno InVitro In Vitro Assays (Viability, Apoptosis) ComboChemo->InVitro ComboTargeted->InVitro ComboImmuno->InVitro InVivo In Vivo Animal Models InVitro->InVivo

Caption: Experimental workflow for overcoming resistance.

References

JNK-IN-21 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JNK-IN-21. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this c-Jun N-terminal kinase (JNK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor of the c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that are part of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway is activated by various stress signals, such as inflammatory cytokines, ultraviolet radiation, and osmotic shock.[1][2] Once activated, JNKs play a crucial role in regulating cellular processes like apoptosis, inflammation, cell differentiation, and proliferation.[1][2] JNK inhibitors like this compound block the activity of JNKs, thereby interfering with these signaling cascades. This makes them valuable tools for studying JNK-dependent processes and as potential therapeutic agents for diseases where JNK signaling is dysregulated, such as neurodegenerative diseases, inflammatory conditions, and cancer.

Q2: How should I prepare and store stock solutions of this compound?

Q3: I am observing inconsistent results in my experiments. What could be the cause?

A3: Inconsistent results with JNK inhibitors can arise from several factors. A primary concern is the stability of the compound in your cell culture media. Small molecule inhibitors can degrade over time, especially at 37°C. It is also crucial to ensure accurate and consistent preparation of your working solutions. Pipetting errors or issues with the initial stock solution can lead to variability. Additionally, cell-based assays can be influenced by factors such as cell passage number, confluency, and overall cell health. For a comprehensive list of potential issues and solutions, please refer to the Troubleshooting Guide below.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in cell culture experiments.

Issue Possible Cause Recommended Solution
No or weak inhibitory effect Compound Instability: this compound may be degrading in the cell culture medium at 37°C.Perform a stability study to determine the half-life of this compound in your specific medium (see Protocol 2). Consider replenishing the medium with fresh inhibitor at regular intervals during long-term experiments.
Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit JNK.Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line and experimental conditions.
Ineffective Cell Stimulation: The stimulus used to activate the JNK pathway may not be potent enough.Ensure your positive controls for JNK activation (e.g., anisomycin, UV radiation) are working as expected by performing a Western blot for phosphorylated JNK (p-JNK).
Precipitation of the Compound: The inhibitor may be precipitating out of the aqueous cell culture medium.Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation is observed, try lowering the final concentration or using a different solvent system for the final dilution.
High background or non-specific effects Off-target Effects: At high concentrations, the inhibitor may be affecting other kinases or cellular pathways.Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a second, structurally different JNK inhibitor as a control to confirm that the observed effects are specific to JNK inhibition.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high and causing cellular stress.Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
Variability between experiments Inconsistent Stock Solution: The stock solution may not be homogeneous or may have degraded.Ensure the stock solution is fully dissolved before making dilutions. Always use freshly prepared working solutions.
Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect experimental outcomes.Standardize your cell culture protocols. Use cells within a consistent passage number range and seed them at the same density for all experiments.

Experimental Protocols

Protocol 1: General Workflow for a JNK Inhibition Assay

This protocol provides a general framework for assessing the efficacy of this compound in a cell-based assay.

Workflow for assessing JNK inhibitor efficacy.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Preparation of Standards: Prepare a set of calibration standards of this compound in fresh cell culture medium at known concentrations.

  • Incubation: Add this compound to your cell culture medium at the desired final concentration. Incubate the medium under your standard cell culture conditions (e.g., 37°C, 5% CO2) in a cell-free plate to avoid cellular uptake and metabolism.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.

  • Sample Preparation: Precipitate proteins from the collected media samples. A common method is to add a cold organic solvent like acetonitrile or methanol. Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant containing the remaining this compound by LC-MS. The concentration of the inhibitor at each time point is determined by comparing the peak area to the calibration curve generated from the standards.

  • Data Analysis: Plot the concentration of this compound as a function of time. The half-life (t1/2) of the compound in the medium can then be calculated from this data.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a multi-tiered cascade that responds to various extracellular and intracellular stimuli. The core of the pathway consists of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself (a MAPK).

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV, ROS) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K Activates MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates ATF2 ATF2 JNK->ATF2 Phosphorylates p53 p53 JNK->p53 Phosphorylates JNK_IN_21 This compound JNK_IN_21->JNK Inhibits Response Cellular Responses (Apoptosis, Inflammation, Proliferation) cJun->Response ATF2->Response p53->Response

Simplified JNK signaling pathway and the point of inhibition by this compound.

References

interpreting JNK-IN-21 data with potential Pim kinase inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JNK-IN-21, with a specific focus on investigating and interpreting potential off-target effects on Pim kinases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent inhibitor of c-Jun N-terminal kinases (JNK). JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli, such as inflammatory cytokines and UV radiation.[1][2][3][4] Once activated, JNKs translocate to the nucleus to phosphorylate transcription factors, most notably c-Jun, regulating gene expression involved in apoptosis, inflammation, and cell differentiation.[5]

Q2: I'm observing a cellular phenotype that isn't consistent with JNK inhibition after using this compound. What could be the cause?

A2: This could be due to several factors, a primary one being potential off-target effects. While this compound is designed to be selective for JNK, it may inhibit other kinases, such as Pim kinases, leading to unexpected biological outcomes. It is crucial to validate that the observed phenotype is a direct result of JNK inhibition.

Q3: Why should I consider Pim kinases as potential off-targets for this compound?

A3: While direct public data on this compound's activity against Pim kinases is limited, many kinase inhibitors are known to have off-target effects due to the structural similarity of the ATP-binding pocket across the kinome. Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, Pim-3), are involved in crucial cell survival and proliferation pathways and share some downstream signaling overlap with pathways regulated by JNK. Therefore, it is a sound scientific practice to investigate potential inhibition of this family if results are ambiguous.

Q4: What are the key downstream signaling readouts for JNK and Pim kinase activity?

A4: To assess the activity of these kinases in cells, you can measure the phosphorylation status of their key downstream targets via Western Blot.

  • For JNK activity , the most direct substrate is the phosphorylation of c-Jun at Serine 63 and Serine 73 .

  • For Pim kinase activity , you can assess the phosphorylation of several substrates, including BAD at Serine 112 , or look at downstream markers like levels of c-Myc .

Data Presentation: Kinase Inhibition Profiles

When assessing the selectivity of an inhibitor, its potency against the intended target and various off-targets is summarized. Data is typically presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. A more selective inhibitor will have a significantly lower IC50 for its primary target compared to other kinases.

Table 1: Hypothetical Selectivity Profile of this compound

Kinase TargetIC50 (nM)Fold Selectivity vs. JNK1
JNK1 15 1x
JNK2251.7x
JNK3100.7x
Pim-185057x
Pim-2120080x
Pim-397565x
p38α>10,000>667x

This table presents hypothetical data for illustrative purposes. Researchers should generate their own data through kinome profiling services or in-house assays.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexpected or high levels of cytotoxicity at effective concentrations. Off-target kinase inhibition. 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test inhibitors with different chemical scaffolds that target JNK to see if the phenotype persists. 3. Perform a rescue experiment by overexpressing a drug-resistant JNK mutant.
No change in phosphorylation of c-Jun, but a cellular effect is observed. The observed effect is independent of JNK inhibition. 1. Confirm JNK target engagement in your cells using methods like the Cellular Thermal Shift Assay (CETSA). 2. Hypothesize and test for potential off-targets. Use Western blotting to check the phosphorylation status of key Pim kinase substrates (e.g., p-BAD Ser112).
Conflicting results between different cell lines. Cell line-specific signaling pathways. 1. Test your inhibitor in multiple cell lines to distinguish between general off-target effects and those specific to a particular cellular context. 2. Characterize the baseline expression levels of JNK and Pim kinases and their downstream pathways in your cell lines.

Visualizations: Pathways and Workflows

Signaling Pathways

To effectively troubleshoot, understanding the core signaling pathways is essential.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K P JNK JNK (JNK1/2/3) MAP2K->JNK P cJun c-Jun JNK->cJun P (Ser63/73) Apoptosis Apoptosis, Inflammation, Proliferation cJun->Apoptosis

Caption: Simplified JNK signaling cascade.

Pim_Signaling_Pathway Cytokines Cytokines / Growth Factors (via JAK/STAT) Pim Pim Kinase (Pim-1/2/3) Cytokines->Pim Upregulates Expression BAD BAD Pim->BAD P (Ser112) cMyc c-Myc Pim->cMyc Stabilizes Bcl2 Bcl-xL BAD->Bcl2 |-- Survival Cell Survival & Proliferation cMyc->Survival Bcl2->Survival

Caption: Simplified Pim kinase signaling pathway.

Experimental Workflow

This workflow outlines the steps to determine if this compound has off-target effects on Pim kinases.

Troubleshooting_Workflow start Start: Unexpected Phenotype with this compound wb_jnk Western Blot: Phospho-c-Jun (Ser63/73) start->wb_jnk check_jnk Is JNK Pathway Inhibited? wb_jnk->check_jnk wb_pim Western Blot: Phospho-BAD (Ser112) check_jnk->wb_pim Yes conclusion_on Conclusion: Phenotype is on-target. Re-evaluate hypothesis. check_jnk->conclusion_on No check_pim Is Pim Pathway Inhibited? wb_pim->check_pim biochem In Vitro Kinase Assay: This compound vs. Pim Kinases check_pim->biochem Yes conclusion_other Conclusion: Inhibition of another off-target is likely. Consider KinomeScan. check_pim->conclusion_other No conclusion_off Conclusion: Phenotype likely due to off-target Pim inhibition. biochem->conclusion_off

Caption: Workflow for investigating off-target Pim kinase inhibition.

Experimental Protocols

Protocol 1: Western Blot for JNK and Pim Pathway Activity

Objective: To assess the phosphorylation status of c-Jun (JNK target) and BAD (Pim target) in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound compound and vehicle (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-Phospho-c-Jun (Ser63)

    • Rabbit anti-c-Jun (Total)

    • Rabbit anti-Phospho-BAD (Ser112)

    • Rabbit anti-BAD (Total)

    • Loading control (e.g., Mouse anti-GAPDH or β-Actin)

  • Secondary antibodies (e.g., HRP-linked anti-rabbit, HRP-linked anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, typically at a 1:1000 dilution in blocking buffer.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.

Protocol 2: In Vitro Kinase Assay for Pim Inhibition

Objective: To directly measure the ability of this compound to inhibit the enzymatic activity of recombinant Pim kinases. This protocol is adapted from a generic ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human Pim-1, Pim-2, or Pim-3 kinase

  • Pim kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (serially diluted) and vehicle control (DMSO)

  • A suitable kinase assay kit (e.g., ADP-Glo™ from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, ATP, and inhibitor to their working concentrations in the kinase assay buffer.

  • Inhibitor Plating: In a 384-well plate, add 1 µL of serially diluted this compound or DMSO for control wells.

  • Enzyme Addition: Add 2 µL of the diluted Pim kinase solution to each well. Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Follow the manufacturer's protocol for the ADP-Glo™ assay. This typically involves:

    • Adding 5 µL of ADP-Glo™ Reagent to deplete unused ATP (incubate for ~40 minutes).

    • Adding 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate for ~30 minutes).

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

minimizing variability in JNK-IN-21 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific inhibitor JNK-IN-21 is limited in publicly available scientific literature. The following guidance is based on data from the closely related and well-characterized covalent JNK inhibitor, JNK-IN-8. Researchers should use this information as a starting point and optimize experimental conditions for this compound. JNK-IN-8 is an irreversible inhibitor of all three JNK isoforms.[1] It works by covalently binding to a cysteine residue within the ATP-binding pocket of the JNK enzymes (Cys116 in JNK1 and JNK2, and Cys154 in JNK3).[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and related compounds?

A1: this compound is classified as a JNK-1 inhibitor.[3][4] Based on its analogue JNK-IN-8, it is likely an irreversible covalent inhibitor. This means it forms a permanent bond with a cysteine residue in the ATP-binding site of JNK, leading to sustained inhibition of its kinase activity.[2] This prevents the phosphorylation of downstream targets like c-Jun.

Q2: What are the recommended starting concentrations for cell-based assays?

A2: For the related compound JNK-IN-8, effective concentrations in cell-based assays typically range from 0.1 µM to 10 µM. The EC50 for inhibition of c-Jun phosphorylation in HeLa and A375 cells by JNK-IN-8 was reported as 486 nM and 338 nM, respectively. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How can I verify that this compound is inhibiting the JNK pathway in my cells?

A3: The most common method is to perform a Western blot to assess the phosphorylation status of the direct JNK substrate, c-Jun, at Serine 63 or Serine 73. A successful inhibition will result in a significant decrease in phospho-c-Jun levels without affecting total c-Jun levels.

Q4: Are there known off-target effects for this class of inhibitors?

A4: While JNK-IN-8 was developed to be highly selective for JNK isoforms compared to earlier generation inhibitors like SP600125, off-target effects are always a possibility. It is recommended to include appropriate controls, such as a structurally related but inactive compound, or to use genetic approaches like siRNA or CRISPR to validate that the observed phenotype is indeed due to JNK inhibition.

Q5: What is the solubility and stability of this compound?

A5: For JNK-IN-8, stock solutions are typically prepared in DMSO at concentrations of 10-100 mM and stored at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. The final concentration of DMSO in cell culture media should be kept low (typically <0.1%) to avoid solvent-induced toxicity. Always consult the manufacturer's datasheet for specific solubility and stability information for this compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No inhibition of c-Jun phosphorylation observed. Inhibitor concentration too low: The IC50 can vary between cell lines.Perform a dose-response experiment, testing a range of concentrations (e.g., 0.1 µM to 20 µM).
Incorrect timing of inhibitor treatment and stimulation: JNK activation can be transient.Optimize the pre-incubation time with the inhibitor before applying a stimulus (e.g., anisomycin, UV, cytokines). A 1-2 hour pre-incubation is a good starting point.
Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh dilutions from a new aliquot of the stock solution.
High levels of cell death or toxicity observed. Inhibitor concentration too high: Off-target effects or exaggerated on-target effects can lead to toxicity.Lower the concentration of the inhibitor. Ensure the final DMSO concentration is not exceeding 0.1%.
Cell line is highly dependent on JNK signaling for survival. This may be an expected outcome. Confirm apoptosis using assays like Annexin V staining or caspase cleavage analysis.
Variability between replicate experiments. Inconsistent cell density: JNK signaling can be influenced by cell confluency.Ensure consistent cell seeding density and confluency at the time of the experiment.
Inconsistent inhibitor treatment time or stimulation. Use a timer to ensure precise and consistent incubation times for all samples.
Cell line instability: Genetic drift in cultured cells over time.Use cells with a low passage number and periodically re-validate the cell line.
Unexpected changes in other signaling pathways. Pathway crosstalk: Inhibition of JNK can lead to compensatory activation or inhibition of other pathways (e.g., PI3K/mTOR).Broaden your analysis to include key nodes of related signaling pathways (e.g., p-AKT, p-ERK) to understand the broader impact of JNK inhibition in your system.

Quantitative Data

The following table summarizes the in vitro kinase inhibitory activity of the related compound, JNK-IN-8. This data can serve as an estimate for the expected potency of this compound.

Compound JNK1 IC50 (nM) JNK2 IC50 (nM) JNK3 IC50 (nM) Cellular p-c-Jun EC50 (nM) (A375 cells)
JNK-IN-84.718.71.0338

Data compiled from Selleck Chemicals product page and related publications.

Experimental Protocols

Protocol 1: Western Blot for Phospho-c-Jun Inhibition
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Inhibitor Pre-treatment: Pre-incubate cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for 1-2 hours.

  • Stimulation: Induce JNK activation with a known stimulus (e.g., 25 µg/mL anisomycin for 30 minutes, or 10 ng/mL TNF-α for 15 minutes). Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-c-Jun (Ser63) and total c-Jun overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phospho-c-Jun signal to the total c-Jun signal.

Protocol 2: Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: Treat cells with a serial dilution of this compound for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate the GI50 (concentration for 50% growth inhibition).

Visualizations

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_map3k MAP3K cluster_map2k MAP2K cluster_targets Downstream Effectors cluster_outcomes Cellular Outcomes Cytokines Cytokines (TNFα, IL-1β) ASK1 ASK1 Cytokines->ASK1 TAK1 TAK1 Cytokines->TAK1 EnvStress Environmental Stress (UV, Osmotic Shock) EnvStress->ASK1 MEKK1 MEKK1 EnvStress->MEKK1 MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 ASK1->MKK7 MEKK1->MKK4 MEKK1->MKK7 TAK1->MKK4 TAK1->MKK7 JNK JNK1/2/3 MKK4->JNK MKK7->JNK cJun c-Jun JNK->cJun ATF2 ATF2 JNK->ATF2 Other Other Substrates JNK->Other JNK_IN_21 This compound JNK_IN_21->JNK Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Proliferation Proliferation cJun->Proliferation ATF2->Apoptosis ATF2->Inflammation ATF2->Proliferation

Caption: The JNK signaling cascade and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemistry cluster_analysis Analysis A 1. Seed Cells B 2. Pre-treat with this compound A->B C 3. Stimulate JNK Pathway B->C D 4. Lyse Cells C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Western Transfer F->G H 8. Immunoblotting (p-c-Jun, c-Jun) G->H I 9. Imaging & Quantification H->I J 10. Data Analysis I->J

Caption: Experimental workflow for verifying this compound activity via Western blot.

References

Validation & Comparative

A Comparative Guide to JNK Inhibitors: JNK-IN-8 Versus Other Allosteric and Competitive Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potent and selective c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8, with other classes of JNK inhibitors, including those with allosteric and competitive mechanisms of action. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies in areas such as oncology, neurodegenerative diseases, and inflammatory conditions.

Introduction to JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family, playing crucial roles in a variety of cellular processes including stress responses, apoptosis, inflammation, and cell differentiation.[1] The JNK signaling pathway is a complex cascade that, when dysregulated, is implicated in numerous diseases.[2] Consequently, the development of specific JNK inhibitors is of significant therapeutic interest. JNK inhibitors can be broadly classified based on their mechanism of action, including ATP-competitive, substrate-competitive, and covalent inhibitors, each with distinct advantages and disadvantages in terms of selectivity and potency.

This guide focuses on comparing the performance of the covalent inhibitor JNK-IN-8 against other well-characterized JNK inhibitors: Bentamapimod (AS602801), an ATP-competitive inhibitor; BI-78D3, a substrate-competitive inhibitor; and IQ-1, another ATP-competitive inhibitor. While "JNK-IN-21" as a specific entity is not prominently documented in publicly available scientific literature, JNK-IN-8 serves as an excellent, well-characterized example of a highly selective, irreversible JNK inhibitor for this comparative analysis.

Performance Comparison of JNK Inhibitors

The following tables summarize the quantitative data for JNK-IN-8 and other selected JNK inhibitors, providing a basis for comparison of their potency and selectivity across the three main JNK isoforms.

Biochemical Potency
InhibitorTypeJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Reference
JNK-IN-8 Covalent (Irreversible)4.718.71.0[3]
Bentamapimod (AS602801) ATP-Competitive8090230[4]
BI-78D3 Substrate-Competitive280 (overall JNK)--[5]
IQ-1 ATP-Competitive----
Kd (nM)JNK1: 390JNK2: 360JNK3: 87
Cellular Activity
InhibitorCell LineAssayEC50 (nM)Reference
JNK-IN-8 HeLac-Jun phosphorylation486
A375c-Jun phosphorylation338
BI-78D3 -TNF-α stimulated c-Jun phosphorylation12,400
IQ-1S (salt form of IQ-1) MonoMac-6LPS-induced TNF-α production250
MonoMac-6LPS-induced IL-6 production610
THP1-BlueNF-κB/AP-1 reporter activity1,800

Mechanism of Action and Signaling Pathways

The efficacy and specificity of a JNK inhibitor are intrinsically linked to its mechanism of action. The diagram below illustrates the JNK signaling cascade and the points of intervention for different classes of inhibitors.

JNK Signaling Pathway JNK Signaling Pathway and Inhibitor Intervention Points Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1/2/3 MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Proliferation cJun->Apoptosis ATP ATP ATP->JNK Binds to ATP pocket Substrate Substrate (e.g., JIP1) Substrate->JNK Binds to docking site ATP_Comp ATP-Competitive Inhibitors (e.g., Bentamapimod, IQ-1) ATP_Comp->JNK Block ATP binding Sub_Comp Substrate-Competitive Inhibitors (e.g., BI-78D3) Sub_Comp->JNK Block substrate binding Covalent_Inh Covalent Inhibitors (e.g., JNK-IN-8) Covalent_Inh->JNK Irreversibly binds near ATP site

Caption: JNK signaling cascade and inhibitor targets.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize JNK inhibitors.

In Vitro Kinase Assay (TR-FRET based)

This assay measures the direct inhibitory effect of a compound on JNK kinase activity.

  • Reagent Preparation :

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Recombinant human JNK1, JNK2, or JNK3 enzyme.

    • Fluorescently labeled substrate peptide (e.g., a derivative of c-Jun).

    • ATP solution.

    • Test compounds serially diluted in DMSO.

  • Assay Procedure :

    • Add 2 µL of diluted test compound or DMSO (control) to the wells of a low-volume 384-well plate.

    • Add 2 µL of JNK enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a termination buffer containing EDTA.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular c-Jun Phosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block JNK activity within a cellular context.

  • Cell Culture and Treatment :

    • Plate cells (e.g., HeLa or A375) in a 6-well plate and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of the JNK inhibitor or DMSO for 1-2 hours.

    • Stimulate the JNK pathway by adding a known activator (e.g., anisomycin or UV radiation) for 30 minutes.

  • Protein Extraction and Quantification :

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting :

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63/73) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody against total c-Jun or a loading control (e.g., GAPDH) to normalize the data.

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-c-Jun to total c-Jun and normalize to the stimulated control.

    • Determine the EC50 value from the dose-response curve.

Experimental Workflow for JNK Inhibitor Screening

The following diagram outlines a typical workflow for the identification and characterization of novel JNK inhibitors.

JNK Inhibitor Screening Workflow General Workflow for JNK Inhibitor Screening and Characterization HTS High-Throughput Screening (Biochemical Assay, e.g., TR-FRET) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response and IC50 Determination (Biochemical) Hit_ID->Dose_Response Primary Hits Selectivity Kinase Selectivity Profiling (Panel of Kinases) Dose_Response->Selectivity Cellular_Assay Cellular Target Engagement (e.g., Western Blot for p-c-Jun) Selectivity->Cellular_Assay Cell_Potency Cellular Potency (EC50) (Functional Assays) Cellular_Assay->Cell_Potency Lead_Opt Lead Optimization (SAR Studies) Cell_Potency->Lead_Opt Lead_Opt->Dose_Response Optimized Compounds In_Vivo In Vivo Efficacy and PK/PD (Animal Models) Lead_Opt->In_Vivo

References

JNK-IN-21 and its Class of Covalent Inhibitors versus ATP-Competitive JNK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the covalent inhibitor JNK-IN-21 and traditional ATP-competitive inhibitors of c-Jun N-terminal kinases (JNKs). Due to the limited publicly available quantitative data specifically for this compound, this guide will utilize data from its close and well-characterized analog, JNK-IN-8, as a representative of this class of covalent inhibitors. This comparison aims to offer an objective overview of their performance, supported by experimental data and detailed protocols to aid in the selection and application of these critical research tools.

Introduction to JNK Inhibition Strategies

The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family, playing crucial roles in cellular responses to stress, inflammation, apoptosis, and proliferation.[1][2] Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.[3][4]

Two primary strategies have emerged for the small-molecule inhibition of JNK:

  • ATP-Competitive Inhibition: These inhibitors function by binding to the highly conserved ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of JNK substrates. This is the most common mechanism of kinase inhibition.

  • Covalent Inhibition: These inhibitors form a permanent covalent bond with a specific amino acid residue within the kinase, typically a non-catalytic cysteine. This compound and its analogs target a conserved cysteine residue near the ATP-binding site, leading to irreversible inhibition.[5]

This guide will delve into the key differences in their mechanism, potency, selectivity, and cellular effects.

Mechanism of Action

ATP-competitive inhibitors, such as SP600125 and CC-401, reversibly bind to the ATP pocket of JNK. Their efficacy is therefore dependent on their binding affinity and the intracellular concentration of ATP, with which they compete.

In contrast, covalent inhibitors like the class represented by JNK-IN-8 and this compound, also initially bind to the ATP pocket. However, they possess a reactive electrophilic group (an acrylamide "warhead") that forms a permanent covalent bond with the thiol group of a specific cysteine residue (Cys154 in JNK3) located in a sub-pocket of the ATP-binding site. This irreversible binding provides a prolonged duration of action that is independent of cellular ATP levels once the bond is formed.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for the covalent inhibitor JNK-IN-8 and several common ATP-competitive JNK inhibitors. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Biochemical Potency Against JNK Isoforms

InhibitorInhibition TypeJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Reference(s)
JNK-IN-8 Covalent4.718.71
SP600125 ATP-Competitive404090
CC-401 ATP-Competitive25-50 (Ki)25-50 (Ki)25-50 (Ki)
AS601245 ATP-Competitive15022070

Table 2: Cellular Activity and Selectivity

InhibitorCellular EC50 (p-c-Jun Inhibition)Key Off-Targets (if known)Selectivity NotesReference(s)
JNK-IN-8 338 nM (A375 cells), 486 nM (HeLa cells)MNK2, FmsOver 10-fold selectivity against a panel of other kinases. Does not inhibit c-Kit, Met, PDGFRβ.
SP600125 5-10 µM (Jurkat T cells)Numerous kinases (e.g., MKK3, MKK6, PHK, CK1, CDK2, CHK1)Known to have significant off-target effects, limiting its specificity.
CC-401 Not consistently reportedDYRK1A/BOver 40-fold selectivity against p38, ERK, IKK2, PKC, Lck, and ZAP70.
AS601245 Not consistently reportedGenerally more selective than SP60012510- to 100-fold greater selectivity over a panel of 25 other kinases.

Signaling Pathways and Experimental Workflows

To understand the context of JNK inhibition, it is crucial to visualize the JNK signaling pathway and the workflows used to assess inhibitor performance.

JNK_Signaling_Pathway JNK Signaling Pathway cluster_stimuli Stress Stimuli cluster_mapkkk MAPKKK cluster_mapk MAPK cluster_cellular_response Cellular Response Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) MEKK1-4 MEKK1-4 Cytokines (TNF-α, IL-1)->MEKK1-4 Environmental Stress (UV, Osmotic Shock) Environmental Stress (UV, Osmotic Shock) Environmental Stress (UV, Osmotic Shock)->MEKK1-4 MKK4 MKK4 MEKK1-4->MKK4 MLKs MLKs MKK7 MKK7 MLKs->MKK7 ASK1 ASK1 ASK1->MKK4 ASK1->MKK7 JNK1/2/3 JNK1/2/3 MKK4->JNK1/2/3 MKK7->JNK1/2/3 c-Jun c-Jun JNK1/2/3->c-Jun ATF2 ATF2 JNK1/2/3->ATF2 Other TFs Other TFs JNK1/2/3->Other TFs Apoptosis Apoptosis c-Jun->Apoptosis Inflammation Inflammation ATF2->Inflammation Proliferation Proliferation Other TFs->Proliferation

JNK signaling cascade from stress stimuli to cellular response.

Experimental_Workflow Experimental Workflow for JNK Inhibitor Comparison A In Vitro Kinase Assay (IC50 Determination) C Western Blot for p-c-Jun (Cellular EC50) A->C B Kinase Selectivity Profiling (Panel Screening) D Cellular Thermal Shift Assay (CETSA) (Target Engagement) C->D E Chemoproteomics (Covalent Target Engagement) C->E Start Select Inhibitors (Covalent vs. ATP-Competitive) Start->A Start->B Start->C

Workflow for comparing covalent and ATP-competitive JNK inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of inhibitor performance.

Biochemical Kinase Assay (IC50 Determination)

This assay directly measures the enzymatic inhibitory potency of the compounds on purified JNK isoforms.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of JNK inhibitors against JNK1, JNK2, and JNK3.

  • Principle: Recombinant active JNK is incubated with a substrate (e.g., a c-Jun or ATF2 fusion protein) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified.

  • Materials:

    • Recombinant active JNK1, JNK2, and JNK3 enzymes.

    • JNK substrate: GST-c-Jun(1-79) or His-ATF2.

    • Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT.

    • ATP solution.

    • JNK inhibitor stock solutions (in DMSO).

    • 96-well assay plates.

    • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Procedure:

    • Prepare serial dilutions of the JNK inhibitors in Kinase Assay Buffer.

    • In a 96-well plate, add the JNK enzyme, JNK substrate, and the diluted inhibitors.

    • For covalent inhibitors, pre-incubate the enzyme and inhibitor for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation. This step is typically shorter or omitted for reversible ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system, which measures luminescence proportional to kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In-Cell Western Blot for c-Jun Phosphorylation (Cellular EC50)

This assay assesses the ability of the inhibitors to block JNK signaling in a cellular context.

  • Objective: To determine the half-maximal effective concentration (EC50) for the inhibition of JNK-mediated c-Jun phosphorylation in cells.

  • Principle: Cells are pre-treated with the inhibitor and then stimulated to activate the JNK pathway. The level of phosphorylated c-Jun in cell lysates is then measured by Western blot.

  • Materials:

    • Cell line (e.g., HeLa or A375).

    • Cell culture medium and supplements.

    • JNK activator (e.g., anisomycin or UV radiation).

    • JNK inhibitors.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., anti-GAPDH).

    • HRP-conjugated secondary antibody.

    • SDS-PAGE gels and Western blotting equipment.

  • Procedure:

    • Seed cells in multi-well plates and allow them to attach overnight.

    • Pre-treat the cells with a range of concentrations of the JNK inhibitor for 1-2 hours.

    • Stimulate the cells with a JNK activator for a short period (e.g., 30 minutes with anisomycin).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against phospho-c-Jun.

    • After incubation with the secondary antibody, detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total c-Jun and the loading control to ensure equal protein loading.

    • Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun signal. Calculate the EC50 from the dose-response curve.

Kinase Selectivity Profiling

This experiment determines the specificity of the inhibitors by testing them against a broad panel of other kinases.

  • Objective: To assess the selectivity of JNK inhibitors.

  • Principle: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., the KinomeScan™ panel). The percentage of inhibition for each kinase is determined.

  • Procedure:

    • Provide the inhibitor to a commercial service provider (e.g., Eurofins DiscoverX, Promega).

    • The service will perform a high-throughput screen of the compound against their kinase panel.

    • The results are typically provided as a percentage of inhibition at the tested concentration or as Kd values.

    • The data can be visualized on a kinome tree to illustrate the selectivity profile. Selective inhibitors will show high inhibition of JNKs with minimal activity against other kinases.

Cellular Target Engagement for Covalent Inhibitors

This specialized assay confirms that a covalent inhibitor is binding to its intended target within the complex environment of a live cell.

  • Objective: To verify the covalent binding of this compound or its analogs to JNK in live cells.

  • Principle: A probe version of the covalent inhibitor, containing a clickable tag (e.g., an alkyne), is used. Cells are treated with the inhibitor of interest to block the target, followed by treatment with the probe. The probe will only label JNK proteins that were not already blocked by the inhibitor. The probe-labeled proteins are then captured and identified by mass spectrometry.

  • Procedure:

    • Treat cells with varying concentrations of the non-tagged covalent inhibitor (e.g., this compound) or a vehicle control.

    • Add the alkyne-tagged covalent probe to the cells.

    • Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the probe-labeled proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

    • Elute the captured proteins and analyze them by SDS-PAGE and Western blot using a JNK-specific antibody, or by mass spectrometry for proteome-wide analysis.

    • A decrease in the signal from the captured JNK in the inhibitor-treated samples compared to the control indicates successful target engagement.

Conclusion

The choice between a covalent inhibitor like this compound and an ATP-competitive inhibitor depends on the specific experimental goals.

ATP-competitive inhibitors are well-suited for studies where reversible inhibition is desired, and their extensive characterization provides a wealth of comparative data. However, their efficacy can be influenced by cellular ATP levels, and some, like SP600125, suffer from significant off-target effects that can confound data interpretation. Newer generation ATP-competitive inhibitors like CC-401 offer improved selectivity.

Covalent inhibitors , represented here by JNK-IN-8, offer the advantage of potent and sustained inhibition that is independent of ATP concentration once the covalent bond is formed. This can lead to a more profound and lasting biological effect in cellular and in vivo models. Their unique mechanism of action can also provide a higher degree of selectivity by targeting a less conserved cysteine residue in addition to the ATP pocket. However, the irreversible nature of these inhibitors requires careful consideration of potential off-target covalent interactions and the rate of protein turnover in the experimental system.

For researchers investigating the sustained consequences of JNK inhibition or seeking to overcome the limitations of high intracellular ATP concentrations, covalent inhibitors like this compound present a powerful tool. For studies requiring reversible modulation of JNK activity or where a broader historical dataset for comparison is beneficial, a well-characterized and selective ATP-competitive inhibitor may be more appropriate. The experimental protocols provided in this guide offer a framework for rigorously evaluating and comparing these different classes of inhibitors to ensure the selection of the most suitable compound for your research needs.

References

Unveiling the Selectivity Profile of JNK Inhibitors: A Comparative Analysis of JNK-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

A critical assessment of kinase inhibitor specificity is paramount for the accurate interpretation of experimental results and the successful development of targeted therapeutics. While information on the cross-reactivity of JNK-IN-21 is not publicly available, this guide provides a comparative analysis of the well-characterized covalent JNK inhibitor, JNK-IN-8, to illustrate the principles of evaluating kinase inhibitor selectivity.

JNK-IN-8 is recognized as a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs). Its selectivity is a key attribute that enables researchers to probe the specific roles of JNK signaling in various cellular processes. This guide delves into the cross-reactivity of JNK-IN-8 with other kinases, presenting available quantitative data, outlining experimental methodologies, and visualizing the relevant signaling pathway.

Quantitative Kinase Selectivity Profile of JNK-IN-8

The following table summarizes the inhibitory activity of JNK-IN-8 against its primary targets (JNK1, JNK2, and JNK3) and highlights its selectivity over other kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Kinase TargetIC50 (nM)Reference
Primary Targets
JNK14.7[1]
JNK218.7[1]
JNK31[1]
Selectivity Profile
MNK2>10-fold selectivity vs JNKs[1]
Fms>10-fold selectivity vs JNKs[1]
c-KitNo inhibition
MetNo inhibition
PDGFRβNo inhibition

Note: A comprehensive screen of JNK-IN-8 against a broad panel of kinases would provide a more complete understanding of its selectivity. The data presented here is based on the available information.

Experimental Protocols

The determination of kinase inhibitor selectivity involves robust and standardized biochemical assays. The following outlines a general methodology for assessing the cross-reactivity of a compound like JNK-IN-8.

In Vitro Kinase Inhibition Assay (e.g., KinomeScan™)

This high-throughput screening platform is designed to measure the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competitive binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

General Protocol:

  • Compound Preparation: The test inhibitor (e.g., JNK-IN-8) is serially diluted to create a range of concentrations.

  • Assay Reaction: The DNA-tagged kinases from a screening panel are incubated with the test compound and the immobilized ligand in the assay wells.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The results are typically expressed as the percentage of kinase remaining bound to the immobilized ligand at a specific concentration of the test compound. For potent inhibitors, a dose-response curve is generated to determine the dissociation constant (Kd) or IC50 value.

Signaling Pathway and Experimental Workflow

Understanding the primary signaling pathway of the intended target is crucial for interpreting the effects of an inhibitor and potential off-target consequences.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by a variety of cellular stresses and inflammatory cytokines, leading to the phosphorylation of transcription factors, most notably c-Jun, which in turn regulates gene expression involved in processes such as apoptosis, inflammation, and cell proliferation.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK1 / JNK2 / JNK3 MKK4_7->JNK cJun c-Jun (and other transcription factors) JNK->cJun Phosphorylation Gene_Expression Gene Expression (Apoptosis, Inflammation, Proliferation) cJun->Gene_Expression JNK_IN_8 JNK-IN-8 JNK_IN_8->JNK Inhibition

Caption: The JNK signaling cascade and the point of inhibition by JNK-IN-8.

Experimental Workflow for Kinase Profiling

The process of evaluating the selectivity of a kinase inhibitor follows a structured workflow to ensure comprehensive and reliable data.

Kinase_Profiling_Workflow Compound Test Compound (e.g., JNK-IN-8) Primary_Screen Primary Screen (Single Concentration) Compound->Primary_Screen Hit_Identification Hit Identification (% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 / Kd Determination) Hit_Identification->Dose_Response Selectivity_Analysis Selectivity Analysis (Comparison to Primary Target) Dose_Response->Selectivity_Analysis

Caption: A typical workflow for determining the selectivity of a kinase inhibitor.

References

Confirming JNK-IN-21 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the target engagement of JNK-IN-21, a covalent inhibitor of c-Jun N-terminal kinase (JNK), within a cellular context. We will explore established techniques, present comparative data with other JNK inhibitors, and provide detailed experimental protocols to aid in the design and execution of your research.

Introduction to JNK and the Importance of Target Engagement

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in a variety of cellular processes, including stress responses, inflammation, apoptosis, and cell proliferation.[1] Dysregulation of the JNK signaling pathway has been implicated in numerous diseases, making it a compelling target for therapeutic intervention.

This compound belongs to a class of covalent inhibitors designed to irreversibly bind to a conserved cysteine residue within the ATP-binding pocket of JNK isoforms. This covalent modification offers the potential for high potency and prolonged duration of action. However, confirming that a compound like this compound reaches and binds to its intended target within the complex environment of a living cell is a critical step in drug development. Verifying target engagement provides crucial evidence for the mechanism of action and helps to interpret cellular phenotypes observed upon inhibitor treatment.

Comparative Analysis of JNK Inhibitors

To effectively evaluate the target engagement of this compound, it is beneficial to compare its performance against other well-characterized JNK inhibitors. This guide focuses on JNK-IN-8, a closely related and highly selective covalent inhibitor, and SP600125, a widely used but less specific reversible inhibitor.

InhibitorTypeJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Cellular p-c-Jun EC50 (nM, A375 cells)Notes
JNK-IN-8 Covalent, Irreversible4.718.71.0338Highly selective for JNK over other kinases.[2]
SP600125 Reversible, ATP-competitive4040905,000 - 10,000Known to have off-target effects on other kinases.[3][4]

Table 1: Comparison of in vitro potency and cellular target engagement of JNK inhibitors. IC50 values represent the concentration of inhibitor required to inhibit 50% of the kinase activity in a biochemical assay. EC50 values represent the concentration required to inhibit 50% of the phosphorylation of the JNK substrate c-Jun in cells.

Methods for Confirming Target Engagement

Several robust methods can be employed to confirm the direct binding of this compound to JNK in cells. Each technique offers unique advantages and provides complementary information.

Western Blotting for Phospho-c-Jun

Principle: This is an indirect but highly relevant method to assess JNK target engagement. Activated JNK phosphorylates its downstream substrate, c-Jun, at Ser63 and Ser73. By treating cells with a JNK activator (e.g., anisomycin or UV radiation) in the presence and absence of this compound, one can measure the level of phosphorylated c-Jun (p-c-Jun) via Western blotting. A reduction in the p-c-Jun signal indicates that this compound has engaged and inhibited JNK within the cell.

Advantages:

  • Reflects the functional consequence of target engagement.

  • Relatively straightforward and widely accessible technique.

  • Allows for dose-response and time-course studies.

Considerations:

  • Indirect measurement of target binding.

  • Signal can be influenced by other pathways that may affect c-Jun phosphorylation.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay provides a direct and quantitative measurement of compound binding to a target protein in living cells. The assay utilizes a JNK protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the JNK active site. When the tracer is bound, its close proximity to the luciferase results in energy transfer and a BRET signal. A test compound, such as this compound, will compete with the tracer for binding to JNK, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the determination of the inhibitor's cellular affinity (IC50).[5]

Advantages:

  • Directly measures compound binding to the target in live cells.

  • Highly quantitative and suitable for determining IC50 values.

  • Can be adapted for high-throughput screening.

Considerations:

  • Requires genetic modification of cells to express the luciferase-tagged protein.

  • Availability of a suitable tracer for the target kinase.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method to verify target engagement in intact cells and tissues. The principle is based on the ligand-induced thermal stabilization of a target protein. When a compound like this compound binds to JNK, it increases the protein's stability and resistance to heat-induced denaturation. In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble, non-denatured JNK remaining at each temperature is quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.

Advantages:

  • Label-free method that uses the endogenous protein.

  • Provides direct evidence of physical interaction between the inhibitor and the target.

  • Can be performed in various cell types and tissues.

Considerations:

  • Can be lower throughput compared to other methods.

  • Requires an antibody that specifically recognizes the native form of the target protein for detection.

Signaling and Experimental Workflow Diagrams

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis, Inflammation, Proliferation cJun->Apoptosis regulates JNK_IN_21 This compound JNK_IN_21->JNK inhibits

JNK Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow cluster_0 Cell Treatment cluster_1 Protein Analysis A 1. Seed Cells B 2. Treat with this compound A->B C 3. Stimulate with JNK Activator B->C D 4. Cell Lysis C->D E 5. SDS-PAGE D->E F 6. Western Blot E->F G 7. Detect p-c-Jun F->G

Workflow for Western Blot Analysis of p-c-Jun.

CETSA_Workflow A 1. Treat Cells with This compound or Vehicle B 2. Heat Cells at Temperature Gradient A->B C 3. Cell Lysis B->C D 4. Centrifugation to Separate Soluble and Aggregated Proteins C->D E 5. Collect Supernatant (Soluble Fraction) D->E F 6. Analyze Soluble JNK by Western Blot E->F G 7. Plot Melting Curve F->G

Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocols

Western Blot for Phospho-c-Jun (Ser73)
  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa or A375) in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the JNK pathway by treating with a JNK activator (e.g., 25 µg/mL anisomycin for 30 minutes or exposure to UV radiation).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-c-Jun (Ser73) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH or β-actin).

NanoBRET™ Target Engagement Assay

This protocol is a general guideline and should be optimized based on the specific cell line and JNK isoform being studied. Refer to the manufacturer's instructions for the NanoBRET™ TE Intracellular Kinase Assay for detailed procedures.

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding for JNK fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.

  • Assay Setup:

    • In a white 96-well plate, add the test compound (this compound) at various concentrations.

    • Add the NanoBRET™ tracer to all wells at its predetermined optimal concentration.

    • Add the transfected cell suspension to each well.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission) and plot the data to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment and Heating:

    • Culture cells to confluency in a T175 flask.

    • Treat the cells with this compound or vehicle for 1 hour at 37°C.

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the aggregated proteins.

    • Transfer the supernatant to a new tube and determine the protein concentration.

  • Western Blot Analysis:

    • Analyze equal amounts of the soluble protein fraction by Western blotting as described above, using an antibody specific for JNK.

    • Quantify the band intensities and normalize them to the intensity of the unheated sample.

    • Plot the normalized intensity versus temperature to generate the melting curve. A shift in the curve to the right for the this compound-treated samples indicates target engagement.

Conclusion

Confirming the target engagement of this compound in a cellular setting is essential for validating its mechanism of action and advancing its development as a potential therapeutic agent. This guide has outlined and compared three robust methods: Western blotting for p-c-Jun, the NanoBRET™ Target Engagement Assay, and the Cellular Thermal Shift Assay. The choice of method will depend on the specific experimental goals, available resources, and the desired level of quantitative detail. By employing these techniques, researchers can confidently assess the cellular efficacy of this compound and gain valuable insights into its biological activity.

References

A Comparative Guide to Pan-Pim Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of prominent pan-Pim kinase inhibitors, supported by experimental data. While the initial topic of interest was JNK-IN-21 as a pan-Pim kinase inhibitor, a thorough review of publicly available scientific literature and databases did not yield any data to support its activity against the Pim kinase family. Therefore, this guide focuses on a selection of well-characterized pan-Pim kinase inhibitors, providing a valuable resource for selecting the appropriate tool compound for research in this area.

The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that play crucial roles in cell survival, proliferation, and apoptosis.[1] Their overexpression is implicated in various hematological malignancies and solid tumors, making them attractive therapeutic targets.[1][2] Pan-Pim inhibitors, which target all three isoforms, are of particular interest to circumvent potential functional redundancy among the family members.[2]

Biochemical Potency of Pan-Pim Kinase Inhibitors

The following table summarizes the in vitro biochemical potency of several widely studied pan-Pim kinase inhibitors against the three Pim kinase isoforms. The data is presented as either IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, providing a quantitative measure of inhibitory activity.

InhibitorPim-1 (nM)Pim-2 (nM)Pim-3 (nM)Value Type
AZD1208 0.451.9IC50
GDC-0339 0.030.10.02Ki
INCB053914 0.24300.12IC50
SGI-1776 736369IC50
PIM447 (LGH447) 0.0060.0180.009Ki
CX-6258 52516IC50

Pim Kinase Signaling Pathway

Pim kinases are constitutively active and their regulation occurs primarily at the level of transcription, translation, and protein stability.[3] They are downstream effectors of several signaling pathways, most notably the JAK/STAT pathway, which is activated by various cytokines and growth factors. Once expressed, Pim kinases phosphorylate a wide range of substrates involved in cell cycle progression, apoptosis, and metabolism.

Pim_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Cytokine_Receptor Cytokine_Receptor Cytokines->Cytokine_Receptor Growth_Factors Growth_Factors Growth_Factors->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT_dimer STAT->STAT_dimer Dimerization Pim_Kinase Pim_Kinase Substrates e.g., BAD, p27, MYC Pim_Kinase->Substrates Phosphorylation Apoptosis_Inhibition Apoptosis_Inhibition Substrates->Apoptosis_Inhibition Cell_Cycle_Progression Cell_Cycle_Progression Substrates->Cell_Cycle_Progression Protein_Synthesis Protein_Synthesis Substrates->Protein_Synthesis Pim_Gene_Expression Pim_Gene_Expression STAT_dimer->Pim_Gene_Expression Transcription Pim_Gene_Expression->Pim_Kinase Translation

Caption: Simplified Pim kinase signaling pathway.

Experimental Protocols

The biochemical potency of pan-Pim kinase inhibitors is typically determined using in vitro kinase assays. A common method is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay.

LanthaScreen™ TR-FRET Kinase Binding Assay Protocol

This protocol provides a general framework for determining the IC50 value of a test compound against a Pim kinase.

1. Reagent Preparation:

  • 1X Kinase Buffer: Prepare a working solution from a concentrated stock (e.g., 5X Kinase Buffer A) with distilled H2O. A typical buffer consists of 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Kinase Solution: Dilute the Pim kinase enzyme to the desired concentration in 1X Kinase Buffer. The optimal concentration should be predetermined by performing a kinase titration to find the EC80 value at the ATP Km concentration.

  • Substrate/ATP Solution: Prepare a solution containing the kinase substrate (e.g., a fluorescently labeled peptide) and ATP at twice the final desired concentration in 1X Kinase Buffer.

  • Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., this compound or other pan-Pim inhibitors) in 1X Kinase Buffer containing a small percentage of DMSO.

  • Detection Solution: Prepare a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction.

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of the test compound serial dilutions to the assay plate.

  • Add 5 µL of the kinase solution to each well.

  • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of the detection solution to each well.

  • Incubate the plate at room temperature for at least 30 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

3. Data Analysis:

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Buffers Prepare 1X Kinase Buffer and TR-FRET Dilution Buffer Prepare_Kinase Dilute Pim Kinase Prepare_Buffers->Prepare_Kinase Prepare_Substrate_ATP Prepare 2X Substrate/ ATP Solution Prepare_Buffers->Prepare_Substrate_ATP Prepare_Inhibitor Prepare Inhibitor Serial Dilutions Prepare_Buffers->Prepare_Inhibitor Prepare_Detection Prepare Detection Solution (Antibody + EDTA) Prepare_Buffers->Prepare_Detection Add_Kinase Add Kinase Prepare_Kinase->Add_Kinase Start_Reaction Add Substrate/ATP Prepare_Substrate_ATP->Start_Reaction Add_Inhibitor Add Inhibitor to Plate Prepare_Inhibitor->Add_Inhibitor Stop_Reaction Add Detection Solution Prepare_Detection->Stop_Reaction Add_Inhibitor->Add_Kinase Add_Kinase->Start_Reaction Incubate_Reaction Incubate (e.g., 60 min) Start_Reaction->Incubate_Reaction Incubate_Reaction->Stop_Reaction Incubate_Detection Incubate (e.g., 30 min) Stop_Reaction->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate Calculate_Ratio Calculate Emission Ratio Read_Plate->Calculate_Ratio Plot_Data Plot Ratio vs. [Inhibitor] Calculate_Ratio->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Experimental workflow for a TR-FRET kinase inhibition assay.

References

Validating the Allosteric Mechanism of JNK Inhibition: A Comparative Guide to JNK-IN-8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the allosteric c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8, against other common JNK inhibitors with different mechanisms of action. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding and validating the allosteric inhibition of JNK. This document outlines the experimental data supporting the mechanism of JNK-IN-8 and provides detailed protocols for key validation assays.

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2] They are activated by a variety of stimuli, including cytokines, growth factors, and environmental stress.[1] Once activated, JNKs play a crucial role in regulating cellular processes such as inflammation, apoptosis, cell proliferation, and differentiation.[1][3] Dysregulation of the JNK signaling pathway has been implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs an attractive therapeutic target.

Mechanisms of JNK Inhibition

JNK inhibitors can be broadly classified based on their mechanism of action. The most common types include:

  • ATP-Competitive Inhibitors: These small molecules bind to the highly conserved ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates. SP600125 is a widely used ATP-competitive JNK inhibitor.

  • Substrate-Competitive Inhibitors: These inhibitors compete with the substrate for binding to the kinase. BI-78D3 is an example of a substrate-competitive inhibitor that interferes with the binding of the JNK substrate ATF2.

  • Allosteric and Covalent Inhibitors: These inhibitors bind to a site on the kinase distinct from the ATP-binding pocket or the substrate-binding site. This binding event induces a conformational change in the enzyme that leads to its inactivation. JNK-IN-8 is a potent and selective covalent inhibitor that targets a cysteine residue located in a region of the ATP-binding pocket that is not conserved in other kinases. While it binds in the ATP pocket, its covalent nature and interaction with a non-conserved residue give it allosteric properties and high selectivity.

JNK Signaling Pathway

The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MKK), and the JNK itself. Upon stimulation by stress signals or cytokines, a MAPKKK (e.g., MEKK1) phosphorylates and activates an MKK (MKK4 or MKK7). These MKKs then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation. Activated JNK, in turn, phosphorylates various downstream transcription factors, most notably c-Jun, which then regulates the expression of genes involved in a variety of cellular responses.

JNK_Signaling_Pathway Stress Stress Stimuli / Cytokines MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 P JNK JNK MKK4_7->JNK P cJun c-Jun / Transcription Factors JNK->cJun P Response Cellular Responses (Apoptosis, Inflammation, etc.) cJun->Response

Figure 1: Simplified JNK signaling pathway.

Comparison of JNK Inhibitors

The following table summarizes the key characteristics of JNK-IN-8 and other representative JNK inhibitors.

InhibitorMechanism of ActionTarget SpecificityIC50 (JNK1)IC50 (JNK2)IC50 (JNK3)Key Features
JNK-IN-8 Covalent / AllostericJNK1, JNK2, JNK3~4.7 nM (cellular)~1.6 nM (cellular)~0.8 nM (cellular)Potent and selective covalent inhibitor.
SP600125 ATP-CompetitiveJNK1, JNK2, JNK340 nM40 nM90 nMBroad-spectrum JNK inhibitor, known to have off-target effects.
BI-78D3 Substrate-CompetitiveJNK1280 nM--Competes with the JNK substrate ATF2 for binding.
CC-401 ATP-CompetitiveJNK1, JNK2, JNK3~25 nM--Potent with selectivity over other MAP kinases.

Experimental Protocols for Validating JNK Inhibition

To validate the allosteric mechanism of a JNK inhibitor like JNK-IN-8 and compare its efficacy to other inhibitors, a combination of biochemical and cell-based assays is essential.

Biochemical Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified JNK.

Principle: Recombinant active JNK is incubated with a substrate (e.g., a c-Jun or ATF2 fusion protein) and ATP in the presence of varying concentrations of the inhibitor. The level of substrate phosphorylation is then quantified.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant active JNK1, JNK2, or JNK3 with a kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Inhibitor Addition: Add serial dilutions of the JNK inhibitor (e.g., JNK-IN-8) or vehicle (DMSO) to the wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the JNK substrate (e.g., GST-c-Jun) and ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding EDTA.

  • Detection: The amount of phosphorylated substrate can be measured using various methods, such as:

    • ELISA-based detection: Use an antibody specific to the phosphorylated form of the substrate.

    • Luminescent ATP detection assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which correlates with kinase activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of JNK inhibition against the logarithm of the inhibitor concentration.

Biochemical_Assay_Workflow A Combine Recombinant JNK and Assay Buffer B Add JNK Inhibitor (Varying Concentrations) A->B C Pre-incubate (10-15 min) B->C D Add Substrate (e.g., c-Jun) and ATP C->D E Incubate at 30°C (30-60 min) D->E F Stop Reaction (Add EDTA) E->F G Detect Substrate Phosphorylation (ELISA or Luminescence) F->G H Calculate IC50 Value G->H

Figure 2: Workflow for a biochemical kinase assay.

Cell-Based Western Blot Assay

This method assesses the inhibition of JNK signaling within a cellular context by measuring the phosphorylation of JNK or its downstream target, c-Jun.

Principle: Cells are pre-treated with the JNK inhibitor and then stimulated to activate the JNK pathway. Cell lysates are subsequently analyzed by Western blot to detect the levels of phosphorylated JNK (phospho-JNK) or phosphorylated c-Jun (phospho-c-Jun).

Detailed Protocol:

  • Cell Culture and Treatment: a. Plate a suitable cell line (e.g., HeLa or HEK293) and allow them to adhere overnight. b. Pre-incubate the cells with various concentrations of the JNK inhibitor for 1-2 hours. c. Stimulate the JNK pathway with an appropriate agonist, such as anisomycin or UV radiation, for 15-30 minutes.

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to remove cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting: a. Denature equal amounts of protein by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with a primary antibody against phospho-JNK or phospho-c-Jun. e. To ensure equal protein loading, also probe for total JNK, total c-Jun, and a housekeeping protein like GAPDH or β-actin. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein and the loading control.

Western_Blot_Workflow A Culture and Plate Cells B Pre-treat with JNK Inhibitor A->B C Stimulate JNK Pathway (e.g., Anisomycin) B->C D Lyse Cells and Collect Supernatant C->D E Quantify Protein Concentration D->E F SDS-PAGE and Western Transfer E->F G Block Membrane F->G H Incubate with Primary Antibodies (p-JNK, Total JNK, Loading Control) G->H I Incubate with Secondary Antibody H->I J Detect with ECL I->J K Analyze Band Intensities J->K

Figure 3: Workflow for a cell-based Western blot assay.

Visualizing Different Inhibition Mechanisms

The distinct binding sites of different JNK inhibitors are key to their varied mechanisms of action and selectivity profiles.

Inhibitor_Mechanisms JNK JNK Kinase ATP-Binding Site Allosteric Site (Covalent Binding) Substrate-Binding Site ATP_Comp ATP-Competitive Inhibitor (e.g., SP600125) ATP_Comp->JNK:atp Allo_Cov Allosteric/Covalent Inhibitor (e.g., JNK-IN-8) Allo_Cov->JNK:allo Subst_Comp Substrate-Competitive Inhibitor (e.g., BI-78D3) Subst_Comp->JNK:subst

Figure 4: Binding sites of different classes of JNK inhibitors.

Conclusion

The validation of the allosteric mechanism of JNK inhibitors like JNK-IN-8 relies on a multifaceted experimental approach. By binding to a unique, less conserved site, allosteric inhibitors can offer greater selectivity and potentially fewer off-target effects compared to traditional ATP-competitive inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to confirm the inhibitory activity and mechanism of novel JNK-targeting compounds. Through a combination of biochemical and cell-based assays, the potency and cellular efficacy of these inhibitors can be thoroughly characterized, paving the way for the development of more specific and effective therapies for JNK-mediated diseases.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of JNK-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of potent and selective kinase inhibitors, such as JNK-IN-21, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols for handling and disposing of hazardous chemical waste minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing upon best practices for handling small molecule kinase inhibitors.

It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the compound's Safety Data Sheet (SDS) before handling or disposal. This guide should supplement, not replace, local regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn. All handling of this compound, in both solid and solution form, and its subsequent waste should be conducted within a certified chemical fume hood to prevent the inhalation of aerosols or dust.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant nitrile gloves should be worn. For handling highly concentrated solutions or for extended periods, consider double-gloving.

  • Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.

  • Lab Coat: A standard laboratory coat must be worn to protect from skin contact.

Step-by-Step Disposal Protocol for this compound

The fundamental principle for the disposal of this compound is to treat all contaminated materials as hazardous chemical waste.[1] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[1][2]

1. Waste Segregation: Proper segregation of waste at the source is the first and most critical step.[3][4]

  • Solid Waste: All disposable materials that have come into direct contact with this compound must be collected as hazardous solid waste. This includes:

    • Pipette tips

    • Tubes and vials

    • Gloves and other PPE

    • Weighing papers and bench paper

  • Liquid Waste: All solutions containing this compound, such as stock solutions (commonly in DMSO), cell culture media, or assay buffers, must be collected as hazardous liquid waste. Be mindful of solvent compatibility; halogenated and non-halogenated solvent waste streams should generally be collected in separate, compatible containers.

  • Unused Compound: Any excess or expired solid this compound powder is to be disposed of as hazardous chemical waste. Do not attempt to wash it down the drain.

  • Sharps Waste: Needles, syringes, scalpels, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous waste.

2. Waste Containment and Labeling:

  • Use appropriate, leak-proof containers for both solid and liquid waste. Containers must be in good condition and compatible with the chemicals they hold.

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • A list of all chemical constituents in the container, including solvents and their approximate concentrations.

    • The date the waste was first added to the container.

3. Temporary Storage:

  • Sealed waste containers should be stored in a designated satellite accumulation area within the laboratory.

  • This area must be well-ventilated and have secondary containment to capture any potential leaks.

4. Decontamination:

  • Work Surfaces: After handling this compound, decontaminate all work surfaces (e.g., fume hood, benchtop) with an appropriate cleaning agent as recommended by your institution's safety protocols. All cleaning materials, such as paper towels, must be disposed of as hazardous solid waste.

  • Glassware: Reusable glassware should be decontaminated. A common practice is to rinse the glassware with a suitable solvent that can dissolve this compound, collecting the rinsate as hazardous liquid waste. Following the initial rinse, the glassware can be washed thoroughly with soap and water.

5. Final Disposal:

  • Once a waste container is full or the experiment is complete, arrange for its disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the table below summarizes key hazard and handling information applicable to many kinase inhibitors based on available safety data sheets for similar compounds.

ParameterGuidelineSource
Toxicity May be harmful if swallowed, inhaled, or in contact with skin.
Health Hazard May cause skin and serious eye irritation; may cause respiratory irritation.
Storage (Solid) Store at -20°C for up to 3 years.
Storage (in DMSO) Store at -80°C for up to 1 year.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance reference for the disposal process, the following diagram illustrates the workflow for the safe handling and disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste at Source fume_hood->segregate decon Decontaminate Work Area & Reusable Glassware fume_hood->decon solid Solid Waste (Gloves, Tips, Vials) segregate->solid liquid Liquid Waste (Solutions, Media) segregate->liquid unused Unused/Expired Compound segregate->unused contain Use Labeled, Compatible Hazardous Waste Containers solid->contain liquid->contain unused->contain storage Store Waste in Designated Satellite Accumulation Area contain->storage decon->storage ehs Arrange for Pickup by Institutional EHS storage->ehs end End: Safe Disposal ehs->end

Caption: Workflow for the safe disposal of this compound.

JNK Signaling Pathway Overview

c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. They are activated by various stress stimuli, including inflammatory cytokines and environmental stresses. Once activated, JNKs translocate to the nucleus to phosphorylate transcription factors like c-Jun and ATF2, regulating processes such as apoptosis, inflammation, and cell differentiation.

stress Stress Stimuli (Cytokines, UV, etc.) mapkkk MAPKKK (e.g., MEKK) stress->mapkkk mapkk MAPKK (MKK4/7) mapkkk->mapkk jnk JNK mapkk->jnk cjun Transcription Factors (c-Jun, ATF2) jnk->cjun jnk_in_21 This compound jnk_in_21->jnk response Cellular Responses (Apoptosis, Inflammation) cjun->response

Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.

References

Personal protective equipment for handling JNK-IN-21

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for JNK-IN-21

Hazard Identification and Personal Protective Equipment (PPE)

Potent kinase inhibitors like this compound should be handled with caution. The primary routes of exposure are inhalation, ingestion, and skin contact. Appropriate PPE is mandatory to minimize these risks.

Recommended Personal Protective Equipment (PPE)

ActivityRequired PPESpecifications
Receiving and Unpacking • Double Nitrile Gloves• Lab Coat• Safety Glasses• Chemotherapy-rated gloves (ASTM D6978) are recommended.[1] • A disposable, back-closing gown is preferred.[1] • ANSI Z87.1 certified.[1][2]
Weighing and Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face Shield• Respiratory Protection• Change gloves immediately if contaminated.[3] • Back-closing with knit cuffs. • Provide a full seal around the eyes. • Recommended in addition to goggles. • A NIOSH-approved N95 or higher respirator is required to prevent inhalation of fine particles.
Solution Preparation and Handling • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Chemotherapy-rated gloves. • Impermeable to liquids. • Protect against splashes.
Waste Disposal • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Heavy-duty, chemical-resistant gloves. • Impermeable to liquids. • Protect against splashes.
Physicochemical and Storage Information

Proper storage is critical to maintain the stability and activity of JNK inhibitors.

PropertyValueSource
JNK-IN-8 IC50 JNK1: 4.7 nM, JNK2: 18.7 nM, JNK3: 1 nM
JNK Inhibitor IX pIC50 JNK2: 6.5, JNK3: 6.7
Storage (Powder) -20°C for 3 years
Storage (in DMSO) -80°C for 1 year, -20°C for 1 month
Solubility (JNK-IN-8 in DMSO) 100 mg/mL (197.0 mM)

Operational Plan: From Receipt to Disposal

A systematic approach is essential to minimize exposure and ensure the integrity of the compound.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any damage or leakage.

  • Verification : Confirm the recommended storage conditions on the product vial or datasheet. JNK inhibitors are typically stored at -20°C in powder form.

  • Location : Store in a clearly labeled, designated, and secure location away from incompatible materials.

Experimental Workflow: Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_cleanup Cleanup and Disposal prep_area Prepare designated work area in fume hood don_ppe Don all required PPE prep_area->don_ppe weigh Weigh solid this compound don_ppe->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot stock solution into single-use vials dissolve->aliquot label_vials Clearly label all vials aliquot->label_vials store_vials Store at -20°C or -80°C label_vials->store_vials decontaminate Decontaminate work surfaces and equipment store_vials->decontaminate dispose_waste Dispose of all contaminated materials as hazardous waste decontaminate->dispose_waste G stimuli Stress Stimuli (UV, Cytokines) map3k MAP3K (e.g., MEKK1, ASK1) stimuli->map3k map2k MAP2K (MKK4, MKK7) map3k->map2k jnk JNK (JNK1/2/3) map2k->jnk cjun c-Jun jnk->cjun Phosphorylates bcl2_family Bcl-2 Family Proteins (Bim, Bad, Bcl-2) jnk->bcl2_family Phosphorylates jnk_in_21 This compound jnk_in_21->jnk Inhibits ap1 AP-1 Formation cjun->ap1 gene_expression Gene Expression (Proliferation, Apoptosis) ap1->gene_expression apoptosis Apoptosis gene_expression->apoptosis bcl2_family->apoptosis

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。